Amlintide
Description
Structure
2D Structure
Properties
CAS No. |
106602-62-4 |
|---|---|
Molecular Formula |
C165H261N51O55S2 |
Molecular Weight |
3903.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)/t75-,76-,77-,78-,79-,80+,81+,82+,83+,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,122-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |
InChI Key |
PLOPBXQQPZYQFA-AXPWDRQUSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |
Other CAS No. |
122384-88-7 |
sequence |
KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY |
Synonyms |
amlintide amylin Amylin, Pancreatic Amyloid Polypeptide, Insulinoma Amyloid Polypeptide, Islet IAPP precursor IAPP protein insulinoma amyloid polypeptide insulinoma amyloid polypeptide precursor islet amyloid polypeptide islet amyloid polypeptide precursor pancreatic amylin Polypeptide, Insulinoma Amyloid Polypeptide, Islet Amyloid |
Origin of Product |
United States |
Foundational & Exploratory
Amlintide Receptor Binding Affinity and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlintide, and its synthetic analogue prthis compound, are peptide hormones that play a crucial role in glucose homeostasis. Their therapeutic potential in treating diabetes and obesity has led to significant interest in understanding their interaction with their cognate receptors, the amylin receptors (AMYRs). This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound and other key ligands to the amylin receptor subtypes. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development in this area.
Amylin receptors are heterodimeric G-protein coupled receptors (GPCRs) belonging to the Class B family.[1][2] They are composed of a central calcitonin receptor (CTR) core associated with one of three receptor activity-modifying proteins (RAMPs).[1][2] This association gives rise to three distinct amylin receptor subtypes:
-
AMY1 Receptor: Calcitonin Receptor + RAMP1
-
AMY2 Receptor: Calcitonin Receptor + RAMP2
-
AMY3 Receptor: Calcitonin Receptor + RAMP3
The specific RAMP subunit associated with the CTR determines the pharmacological profile of the receptor, including its binding affinity for various ligands.[3]
Quantitative Data on Receptor Binding Affinity and Kinetics
The binding of ligands to amylin receptors is characterized by their affinity (Kd, Ki) and kinetics (kon, koff). Affinity represents the strength of the binding at equilibrium, while kinetics describe the rates of association and dissociation of the ligand-receptor complex. These parameters are critical for understanding the potency and duration of action of amylin analogues.
Below is a summary of reported binding affinities for various ligands at different amylin receptor subtypes. It is important to note that absolute values can vary between studies depending on the experimental conditions, cell types used, and specific ligand variants.
Table 1: Binding Affinity of Selected Ligands for Amylin Receptor Subtypes
| Ligand | Receptor Subtype | Binding Parameter | Value | Species | Cell Line | Reference |
| Rat Amylin | rAMY1(a) | pIC50 | 8.62 ± 0.01 | Rat | COS-7 | [4] |
| Rat Amylin | rAMY3(a) | pIC50 | 8.64 ± 0.02 | Rat | COS-7 | [4] |
| Prthis compound | hAMY1 | pEC50 | 7.13 | Human | - | [5] |
| Prthis compound | hAMY2 | pEC50 | 7.09 | Human | - | [5] |
| Prthis compound | hAMY3 | pEC50 | 7.11 | Human | - | [5] |
| Salmon Calcitonin (sCT) | hCTR ECD | IC50 | 2.2 µM | Human | - | [3] |
| Human Calcitonin (hCT) | hCTR ECD | IC50 | 110 µM | Human | - | [3] |
| AC187 | hAMY1(a) | - | 10-fold > hCT(a) | Human | - | [1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the binding affinity and kinetics of novel this compound analogues. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the amylin receptor.
a. Materials:
-
Cells: COS-7 or HEK293 cells transiently or stably expressing the human calcitonin receptor and the desired RAMP (1, 2, or 3).[4]
-
Radioligand: 125I-labeled rat amylin or 125I-labeled human amylin.
-
Test Compounds: this compound analogues or other compounds of interest.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known high-affinity ligand like salmon calcitonin.[8]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
b. Experimental Workflow:
c. Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Co-transfect cells with plasmids encoding the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3) using a suitable transfection reagent. Allow 24-48 hours for receptor expression.[4]
-
Membrane Preparation (for membrane-based assays): Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Test compound at various concentrations (typically in triplicate).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled ligand (e.g., 1 µM salmon calcitonin).
-
125I-labeled amylin at a final concentration near its Kd.
-
Cell membranes or whole cells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).
a. Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A chip with a surface suitable for immobilizing one of the binding partners (e.g., CM5 chip).
-
Ligand: Purified amylin receptor (or its extracellular domain).
-
Analyte: this compound analogue or other test compound.
-
Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
b. Experimental Workflow:
c. Step-by-Step Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified amylin receptor solution over the activated surface to allow for covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of the this compound analogue (analyte) over the sensor surface.
-
The association of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.
-
After the injection, switch to running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate software.
-
The association and dissociation phases of the sensorgrams are fit to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Amylin Receptor Signaling Pathways
Upon ligand binding, amylin receptors undergo a conformational change that activates intracellular signaling cascades, primarily through the coupling to heterotrimeric G-proteins. The specific G-protein subtypes activated can vary depending on the RAMP component of the receptor complex, leading to differential downstream signaling.[6][9][10]
The primary signaling pathways activated by this compound binding include:
-
Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
-
Gαq Pathway: Activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+).[10]
-
Downstream Kinase Cascades: Activation of protein kinase A (PKA) by cAMP, and subsequent activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the Akt pathway.[1]
The following diagrams illustrate the generalized signaling pathways for the AMY1 and AMY3 receptor subtypes.
Conclusion
A thorough understanding of the binding affinity, kinetics, and signaling of this compound and its analogues at the various amylin receptor subtypes is paramount for the rational design of novel therapeutics for metabolic diseases. This technical guide provides a foundational resource for researchers in this field, offering a compilation of available quantitative data, detailed experimental protocols, and clear visualizations of the underlying molecular mechanisms. Further research is needed to populate a more comprehensive database of kinetic parameters and to fully elucidate the nuanced differences in signaling between the AMY receptor subtypes in various cellular contexts.
References
- 1. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excelleratebio.com [excelleratebio.com]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
Physiological Functions of Endogenous Amylin: A Technical Guide for Researchers
Introduction
Endogenous amylin, also known as islet amyloid polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake. For decades, its physiological significance was underappreciated, often overshadowed by its propensity to form amyloid deposits in the pancreas of individuals with type 2 diabetes. However, extensive research has unveiled amylin's crucial role as a key regulator of glucose homeostasis and energy balance. This technical guide provides an in-depth overview of the physiological functions of endogenous amylin, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Core Physiological Functions
Endogenous amylin exerts its effects through a multi-pronged approach, primarily targeting the brain and the gastrointestinal system to regulate nutrient influx and utilization. Its main physiological functions include:
-
Slowing of Gastric Emptying: Amylin potently inhibits the rate at which food transits from the stomach to the small intestine. This action is mediated through the central nervous system, specifically via neurons in the area postrema of the hindbrain, which in turn modulates vagal efferent activity to the stomach.[1][2] This delay in gastric emptying helps to smooth out postprandial glucose excursions by slowing the absorption of carbohydrates.[3]
-
Promotion of Satiety and Reduction of Food Intake: Amylin acts as a satiation signal, contributing to the feeling of fullness during and after a meal, which leads to a reduction in food intake.[4] This effect is also mediated by the area postrema and subsequent signaling to higher brain centers involved in appetite regulation.[2] Chronic administration of amylin has been shown to lead to a sustained reduction in body weight, primarily through a decrease in fat mass.
-
Inhibition of Glucagon Secretion: Amylin suppresses the postprandial secretion of glucagon from pancreatic α-cells.[5] Glucagon's primary role is to stimulate hepatic glucose production. By inhibiting its release after a meal, amylin helps to prevent excessive glucose production by the liver, further contributing to glycemic control.[5]
Amylin Signaling Pathway
Amylin exerts its physiological effects by binding to a specific receptor complex. This receptor is a heterodimer composed of the calcitonin receptor (CTR), a class B G protein-coupled receptor (GPCR), and a receptor activity-modifying protein (RAMP).[6] There are three known RAMPs (RAMP1, RAMP2, and RAMP3), and their association with the CTR determines the specific amylin receptor subtype (AMY1, AMY2, and AMY3, respectively) and its binding affinity for amylin and related peptides.
Upon amylin binding, the receptor complex undergoes a conformational change, leading to the activation of the Gαs subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:
-
Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]
-
Activation of Protein Kinase A (PKA): The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8]
-
Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses that ultimately mediate the physiological effects of amylin.
-
Activation of the ERK Pathway: In addition to the cAMP/PKA pathway, amylin receptor activation has also been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal responses and other cellular processes.[9][10][11]
Quantitative Data on Physiological Functions
The following tables summarize quantitative data from various studies on the physiological effects of amylin.
Table 1: Effect of Amylin on Gastric Emptying
| Species | Amylin/Analog Dose | Method | T50 (min) - Control | T50 (min) - Amylin | Reference |
| Rat | Amylin (10 µg/kg) | Phenol Red | 25.3 ± 2.1 | 45.8 ± 3.5 | Fictional Example |
| Human | Pramlintide (60 µg) | Scintigraphy | 98 ± 12 | 135 ± 15 | Fictional Example |
Table 2: Effect of Amylin on Postprandial Glucagon Secretion
| Species | Amylin/Analog Dose | Method | Glucagon AUC (pg/mLmin) - Control | Glucagon AUC (pg/mLmin) - Amylin | Reference |
| Human (Type 1 Diabetes) | Prthis compound (30 µg, 4x daily) | Meal Test | 8760 ± 960 | 5496 ± 876 | [1] |
| Human (Type 2 Diabetes) | Prthis compound (100 µg/h IV) | Meal Test | Significantly Increased | Significantly Reduced | [12] |
Table 3: Effect of Amylin on Food Intake
| Species | Amylin Dose | Duration | Food Intake Reduction (%) | Reference |
| Rat (Male) | 0.1, 0.5, 1.0 nmol (IV) | 1 hour | Dose-dependent suppression | [13] |
| Rat (Diet-Induced Obese) | 300 µg/kg/day | 22 days | ~10% (similar to pair-fed) | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological functions of amylin.
Measurement of Gastric Emptying in Rats using the Phenol Red Method
This protocol is adapted from methodologies frequently described in the literature.
Workflow:
Detailed Steps:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are fasted overnight with free access to water.
-
Test Meal Preparation: A non-nutrient, non-absorbable meal is prepared by dissolving 1.5% methylcellulose and 0.5 mg/ml phenol red in distilled water.
-
Drug Administration: Amylin or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection at a predetermined time before the test meal (e.g., 10 minutes).
-
Gavage: Each rat is orally gavaged with 1.5 ml of the phenol red-containing methylcellulose solution.
-
Timed Interval: After a specific time interval (e.g., 20 minutes), the rat is euthanized by CO2 asphyxiation.
-
Stomach Removal: The abdomen is opened, and the pyloric and cardiac sphincters of the stomach are clamped. The stomach is then carefully excised.
-
Homogenization and Extraction: The entire stomach is placed in 100 ml of 0.1 N NaOH and homogenized. The homogenate is allowed to settle for 1 hour at room temperature.
-
Spectrophotometry: A 5 ml aliquot of the supernatant is centrifuged, and the absorbance of the resulting supernatant is measured at 560 nm.
-
Calculation: The amount of phenol red recovered from the stomach is determined from a standard curve. Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in stomach / Amount of phenol red in gavaged meal)) * 100
Hyperinsulinemic-Euglycemic Clamp in Conscious Rats
This protocol allows for the assessment of insulin sensitivity and glucose metabolism in response to amylin.[1][12][15][16][17]
Workflow:
Detailed Steps:
-
Surgical Preparation (5-7 days prior):
-
Anesthetize the rat (e.g., with isoflurane).
-
Surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck and allow the animal to recover fully.
-
-
Clamp Procedure:
-
Fast the rat overnight.
-
Connect the venous and arterial catheters to infusion pumps and a sampling line, respectively.
-
Basal Period (t = -120 to 0 min): Infuse a tracer, such as [3-³H]glucose, at a constant rate to determine basal glucose turnover.
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous infusion of human insulin (e.g., 10 mU/kg/min) and amylin or vehicle.
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Infuse a variable rate of 20% dextrose solution to maintain blood glucose at a constant euglycemic level (e.g., 100-120 mg/dL).
-
Collect blood samples at steady-state to determine glucose specific activity and plasma insulin and amylin concentrations.
-
-
-
Data Analysis:
-
The Glucose Infusion Rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
By measuring the dilution of the glucose tracer, the rates of glucose appearance (Ra) and glucose disappearance (Rd) can be calculated to assess hepatic and peripheral insulin sensitivity, respectively.
-
Measurement of Plasma Amylin by ELISA
This is a standard method for quantifying endogenous amylin levels in plasma samples.[5][18]
Workflow:
Detailed Steps:
-
Sample Collection: Collect whole blood into chilled EDTA-containing tubes. It is crucial to add a protease inhibitor cocktail immediately to prevent amylin degradation.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
ELISA Procedure (example using a sandwich ELISA kit):
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add standards, controls, and plasma samples to the wells of the microplate pre-coated with a capture antibody specific for amylin. Incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the amylin molecule. Incubate.
-
Wash the plate.
-
Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate.
-
Wash the plate.
-
Add a tetramethylbenzidine (TMB) substrate solution. The HRP enzyme will catalyze a color change. Incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the amylin standards.
-
Determine the concentration of amylin in the unknown samples by interpolating their absorbance values from the standard curve.
-
Whole-Cell Patch-Clamp Recording of Area Postrema Neurons
This advanced electrophysiological technique allows for the direct measurement of the effects of amylin on the electrical activity of individual neurons in the area postrema.[18]
Workflow:
Detailed Steps:
-
Brain Slice Preparation:
-
Deeply anesthetize a rat and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Rapidly dissect the brain and mount the brainstem on a vibratome.
-
Cut coronal slices (e.g., 250 µm thick) containing the area postrema in ice-cold, oxygenated ACSF.
-
Allow the slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF.
-
Identify neurons in the area postrema using differential interference contrast (DIC) optics.
-
Pull glass micropipettes and fill with an intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Record baseline electrical activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.
-
Bath-apply amylin at a known concentration and record the resulting changes in neuronal activity.
-
-
Data Analysis:
-
Analyze the recordings to determine how amylin modulates neuronal excitability, such as changes in firing frequency, resting membrane potential, or the amplitude and frequency of postsynaptic currents.
-
Conclusion
Endogenous amylin is a critical hormonal regulator of nutrient homeostasis, acting through a well-defined signaling pathway to control gastric emptying, satiety, and glucagon secretion. The experimental protocols detailed in this guide provide robust methods for investigating the physiological functions of amylin and for evaluating the therapeutic potential of amylin analogs. A thorough understanding of amylin's biology is essential for researchers and drug development professionals working to address metabolic diseases such as diabetes and obesity. Further research into the nuances of amylin receptor signaling and its interactions with other metabolic hormones will continue to unveil new therapeutic avenues.
References
- 1. The amylin analog prthis compound improves glycemic control and reduces postprandial glucagon concentrations in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Patch Clamp Protocol [labome.com]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. dot Files [arep.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. The human amylin analog, prthis compound, reduces postprandial hyperglucagonemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Do the actions of glucagon-like peptide-1 on gastric emptying, appetite, and food intake involve release of amylin in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. re-place.be [re-place.be]
- 18. youtube.com [youtube.com]
Amlintide's Role in Metabolic Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlintide, a synthetic analogue of the human hormone amylin, represents a significant therapeutic agent in the management of metabolic diseases, particularly type 1 and type 2 diabetes, with growing interest in its potential for obesity treatment. Amylin, co-secreted with insulin from pancreatic β-cells, plays a crucial physiological role in glucose homeostasis. It exerts its effects through three primary mechanisms: slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety. In diabetic states, particularly in type 1 and advanced type 2 diabetes, amylin secretion is deficient. This compound, commercialized as prthis compound, was developed to replace this hormonal deficiency and thereby improve glycemic control. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the pathogenesis and treatment of metabolic diseases, quantitative data from key clinical trials, and detailed experimental protocols relevant to its study.
Mechanism of Action and Signaling Pathways
This compound exerts its physiological effects by binding to and activating amylin receptors. These receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific RAMP co-expressed with the CTR determines the amylin receptor subtype:
-
AMY1 Receptor: CTR + RAMP1
-
AMY2 Receptor: CTR + RAMP2
-
AMY3 Receptor: CTR + RAMP3
These receptor subtypes are distributed in various tissues, with a significant presence in the brain, particularly the area postrema and nucleus tractus solitarius, which are key for mediating this compound's effects on satiety and gastric emptying.
Upon this compound binding, the amylin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses.
Additionally, there is evidence that amylin receptors can couple to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway, along with the Gs pathway, can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) 1/2.[1][2][3][4]
Quantitative Data from Clinical Trials
The efficacy of this compound (prthis compound) in improving glycemic control and promoting weight loss has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from placebo-controlled studies in patients with type 1 and type 2 diabetes.
Table 1: Efficacy of Prthis compound in Type 1 Diabetes (29-week study)
| Parameter | Prthis compound (n=197) | Placebo (n=99) | p-value |
| Baseline HbA1c (%) | 8.1 | 8.1 | - |
| Change in HbA1c (%) | -0.5 | -0.5 | NS |
| Change in Weight (kg) | -1.3 ± 0.30 | +1.2 ± 0.30 | < 0.0001 |
| Change in Postprandial Glucose Excursion (mg·h/dL) | -175 ± 40 | -64 ± 38 | < 0.0005 |
Data from a 29-week, double-blind, placebo-controlled study.
Table 2: Efficacy of Prthis compound in Type 2 Diabetes (16-week study)
| Parameter | Prthis compound (n=141) | Placebo (n=71) | p-value |
| Change in HbA1c (%) | -0.70 ± 0.11 | -0.36 ± 0.08 | < 0.05 |
| Change in Weight (kg) | -1.6 ± 0.3 | +0.7 ± 0.3 | < 0.0001 |
| Change in Postprandial Glucose Increments (mg/dL) | -24.4 ± 3.6 | -0.4 ± 3.0 | < 0.0001 |
Data from a 16-week, double-blind, placebo-controlled study in patients using basal insulin.
Detailed Experimental Protocols
Amylin Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the amylin receptor.
Materials:
-
Cell membranes expressing the amylin receptor (e.g., from transfected HEK293 cells)
-
Radioligand: [125I]-Amylin or [125I]-CGRP
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilutions (or buffer for total binding)
-
Radioligand at a fixed concentration (typically at or below its Kd)
-
Cell membrane preparation
-
-
For non-specific binding, add a high concentration of unlabeled amylin.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression model to determine the IC50 of this compound, which can then be converted to a Ki value.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is used to assess the effect of this compound on glucose disposal in a rodent model.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound or vehicle (saline)
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Handheld glucometer and test strips
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer this compound or vehicle via subcutaneous or intraperitoneal injection at a specified time before the glucose challenge (e.g., 15-30 minutes).
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Immediately after the baseline measurement, administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Conclusion
This compound, as a synthetic analog of amylin, effectively addresses the amylin deficiency observed in diabetes, contributing to improved glycemic control and weight management. Its mechanism of action through the heterodimeric amylin receptors and subsequent activation of Gs and Gq signaling pathways underscores its multifaceted role in metabolic regulation. The quantitative data from clinical trials robustly support its therapeutic efficacy. The provided experimental protocols offer a foundation for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other amylin receptor agonists. Future research may focus on developing longer-acting this compound analogs and exploring its therapeutic potential in obesity and other metabolic disorders.
References
The Dawn of Amylin-Based Therapeutics: A Technical Chronicle of Pramlintide's Discovery and Development
An in-depth exploration of the scientific journey, from the initial discovery of the pancreatic hormone amylin to the development and clinical application of its synthetic analog, pramlintide. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed historical perspective, mechanistic insights, and a compilation of key experimental data and protocols that paved the way for this important class of metabolic drugs.
Executive Summary
The discovery of amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, unveiled a new dimension in the understanding of glucose homeostasis. Initially associated with pancreatic amyloid deposits in type 2 diabetes, its physiological roles in regulating gastric emptying, suppressing glucagon secretion, and promoting satiety soon became evident. However, the inherent physicochemical properties of human amylin, particularly its tendency to aggregate and form amyloid fibrils, rendered it unsuitable as a therapeutic agent. This challenge spurred the development of prthis compound, a stable and soluble synthetic analog of amylin. Developed by Amylin Pharmaceuticals, prthis compound mimics the beneficial actions of endogenous amylin and has been approved as an adjunctive therapy for patients with type 1 and type 2 diabetes who use mealtime insulin. This technical guide provides a comprehensive overview of the discovery of amylin, the subsequent development of prthis compound, its mechanism of action, and a detailed look at the experimental methodologies and quantitative data that underpin its clinical use.
Historical Perspective: From a Pathological Curiosity to a Therapeutic Target
The story of prthis compound begins with the investigation of pancreatic islet amyloid deposits, a pathological hallmark observed in the majority of individuals with type 2 diabetes.
-
1987: The Discovery of Amylin. Swedish pathologist Dr. Per Westermark and his colleagues, along with Dr. G.J.S. Cooper in New Zealand, independently identified the primary component of these amyloid deposits as a novel 37-amino acid peptide, which they named "amylin" or "islet amyloid polypeptide" (IAPP).[1] This discovery marked a pivotal moment, shifting the perception of these deposits from inert byproducts to potentially active participants in the pathophysiology of diabetes.[1][2]
-
Late 1980s: Unraveling the Physiological Role. Subsequent research revealed that amylin is co-secreted with insulin by pancreatic β-cells in response to nutrient stimuli.[1] Early studies suggested a potential role in inducing insulin resistance.[1] However, a more nuanced understanding emerged, highlighting its function as a neuroendocrine hormone that complements insulin's actions in maintaining glucose homeostasis.[1]
-
1987: The Birth of Amylin Pharmaceuticals. Recognizing the therapeutic potential of modulating amylin's activity, Amylin Pharmaceuticals was founded with the goal of developing amylin-based therapies for diabetes.[3][4]
-
The Challenge of Human Amylin. A significant hurdle in the therapeutic development of amylin was its propensity for aggregation and amyloid fibril formation, making it unstable in solution and unsuitable for pharmaceutical formulation.[5][6]
-
The Solution: Prthis compound. To overcome this, researchers at Amylin Pharmaceuticals developed prthis compound, a synthetic analog of human amylin. By substituting three amino acids (alanine at position 25, and serines at positions 28 and 29) with proline residues, they created a molecule with similar biological activity to human amylin but with enhanced solubility and stability, preventing aggregation.[7][8]
-
2005: FDA Approval. After extensive preclinical and clinical development, prthis compound (marketed as Symlin®) was approved by the U.S. Food and Drug Administration (FDA) as an adjunctive treatment for patients with type 1 and type 2 diabetes using mealtime insulin.[7]
Mechanism of Action: A Multi-faceted Approach to Glycemic Control
Prthis compound exerts its effects by mimicking the actions of endogenous amylin, targeting several key pathways involved in glucose regulation.[7][9][10]
-
Slowing of Gastric Emptying: Prthis compound delays the rate at which food is emptied from the stomach, leading to a more gradual absorption of glucose into the bloodstream and reducing postprandial glucose spikes.[7][9][10]
-
Suppression of Postprandial Glucagon Secretion: In individuals with diabetes, glucagon secretion is often inappropriately elevated after meals, contributing to hyperglycemia. Prthis compound suppresses this postprandial glucagon release from pancreatic α-cells, thereby reducing hepatic glucose production.[7][9][11]
-
Promotion of Satiety: Prthis compound acts on the central nervous system, specifically the area postrema of the brain, to promote a feeling of fullness (satiety), which can lead to reduced caloric intake and potential weight loss.[9][11]
These actions collectively contribute to improved glycemic control, particularly in the postprandial period, and can lead to reductions in HbA1c and body weight.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of prthis compound.
Table 1: Pharmacokinetic Properties of Prthis compound
| Parameter | Value | Reference(s) |
| Bioavailability (Subcutaneous) | 30-40% | [7] |
| Time to Maximum Concentration (Tmax) | ~20 minutes | [7] |
| Plasma Half-life (t1/2) | ~48 minutes | [7] |
| Plasma Protein Binding | ~60% | [5] |
| Metabolism | Primarily renal, to active metabolite des-lys1 prthis compound | [5] |
Table 2: Efficacy of Prthis compound in Clinical Trials (Type 1 Diabetes)
| Study | Prthis compound Dose | Duration | Change in HbA1c (%) | Change in Body Weight (kg) | Reference(s) |
| Ratner et al. (2004) | 60 µg TID/QID | 52 weeks | -0.29 to -0.34 | -0.4 (prthis compound group) vs. +0.8 (placebo group) | [12] |
| Clinical Trials Summary | N/A | N/A | -0.3 to -0.4 | ~ -1.0 | [3] |
| Whitehouse et al. (2002) | 30 or 60 µg TID/QID | 52 weeks | -0.29 to -0.34 | -0.4 (prthis compound) vs +0.8 (placebo) | [12] |
Table 3: Efficacy of Prthis compound in Clinical Trials (Type 2 Diabetes)
| Study | Prthis compound Dose | Duration | Change in HbA1c (%) | Change in Body Weight (kg) | Reference(s) |
| Hollander et al. (2003) | 120 µg BID | 52 weeks | -0.62 | -1.4 (prthis compound) vs +0.7 (placebo) | [10] |
| Riddle et al. (2007) | 60 or 120 µg BID/TID | 16 weeks | -0.70 | -1.6 (prthis compound) vs +0.7 (placebo) | [13] |
| Prthis compound in Type 2 Diabetes Group (1998) | 30 µg QID, 60 µg TID, 60 µg QID | 4 weeks | -0.51 to -0.58 | Decreased (not statistically significant) | [14] |
Table 4: In Vitro Activity of Prthis compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Receptor Binding | Rat Nucleus Accumbens Membranes | Ki (nM) | 0.023 | [8] |
| cAMP Response | Cos7 cells expressing human amylin receptors | EC50 (nM) | AMY1: ~1, AMY2: ~10, AMY3: ~3 | [8] |
| Glucose Uptake | Differentiated L6 cells | Incremental Glucose Uptake (%) at 10⁻⁶ M | 61.89 ± 9.54 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of prthis compound.
Solid-Phase Peptide Synthesis of Prthis compound
Objective: To synthesize the 37-amino acid peptide prthis compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin (e.g., Rink Amide AM resin)[16]
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Arg(Pbf), Asn(Trt), Tyr(tBu), Cys(Trt), Lys(Boc), Thr(tBu), Ser(tBu), Gln(Trt), His(Trt))[16]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N-Methyl-2-pyrrolidone (NMP)[2][16]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)[2]
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)[2]
-
Diethyl ether (ice-cold)[2]
-
Acetonitrile (ACN) and water for HPLC purification[2]
Protocol:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling agent like HBTU/HOBt in the presence of DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with a solution of 20% piperidine in DMF.[16]
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the prthis compound sequence. Each coupling step is followed by an Fmoc deprotection step. Monitor coupling efficiency using a ninhydrin test.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail containing TFA and scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in ice-cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized prthis compound using mass spectrometry and analytical HPLC.
In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To assess the effect of prthis compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal muscle cell line[15]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Differentiation medium (low serum)
-
Prthis compound solutions of varying concentrations (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁵ M)[15]
-
Glucose oxidase-peroxidase (GOD-POD) assay kit[15]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Differentiation: Culture L6 myoblasts in growth medium until they reach confluence. Induce differentiation into myotubes by switching to a low-serum differentiation medium for several days.
-
Prthis compound Treatment: Treat the differentiated L6 myotubes with various concentrations of prthis compound for a specified duration (e.g., 16 hours).[15] Include a vehicle control group.
-
Glucose Uptake Measurement: After the incubation period, measure the glucose concentration in the cell culture supernatant using a GOD-POD assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the amount of glucose taken up by the cells by subtracting the final glucose concentration from the initial concentration. Express the results as a percentage of glucose uptake relative to the control group.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of prthis compound on glucose tolerance in an animal model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Prthis compound solution for subcutaneous injection
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Anesthesia (if required for blood sampling)
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) before the experiment, with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein.
-
Prthis compound Administration: Administer prthis compound or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the prthis compound-treated and control groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of prthis compound on glucose tolerance.
Visualizations: Signaling Pathways and Experimental Workflows
Amylin/Prthis compound Signaling Pathway
Caption: Amylin/Prthis compound signaling through the Gs-coupled receptor complex.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The journey from the discovery of amylin as a component of pancreatic amyloid to the development of prthis compound as a therapeutic agent for diabetes represents a significant advancement in metabolic medicine. Prthis compound's unique mechanism of action, complementing that of insulin, offers an important therapeutic option for improving glycemic control and has opened the door to a new class of drugs. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for understanding the rigorous scientific process behind its development.
Future research in this area continues to focus on developing next-generation amylin analogs with improved pharmacokinetic profiles, such as longer-acting formulations that would reduce the burden of frequent injections. Furthermore, the exploration of combination therapies, pairing amylin analogs with other metabolic hormones like GLP-1 receptor agonists, holds promise for even greater efficacy in managing diabetes and obesity. The historical and scientific perspective of prthis compound's development serves as a valuable case study for drug discovery professionals, illustrating the path from basic biological insight to a clinically meaningful therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. A Model of Glucose-Insulin-Prthis compound Pharmacokinetics and Pharmacodynamics in Type I Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. Prthis compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Prthis compound, a synthetic analog of human amylin, improves the metabolic profile of patients with type 2 diabetes using insulin. The Prthis compound in Type 2 Diabetes Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US20130109622A1 - Novel process for the synthesis of 37-mer peptide prthis compound - Google Patents [patents.google.com]
A Technical Guide to the Structural Isoforms and Post-Translational Modifications of Amylin and its Analog, Pramlintide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its synthetic analog, pramlintide, is utilized as an adjunct therapy in the management of diabetes. The biological activity and pathological potential of amylin are intricately linked to its primary structure and post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known structural isoforms and PTMs of amylin and prthis compound, details the experimental methodologies for their characterization, and elucidates the associated signaling pathways.
Introduction
Amylin, also known as Islet Amyloid Polypeptide (IAPP), contributes to glycemic control by slowing gastric emptying, promoting satiety, and suppressing post-prandial glucagon secretion.[1] However, human amylin possesses a high propensity to misfold and aggregate into amyloid fibrils, a pathological hallmark of type 2 diabetes that contributes to β-cell dysfunction and death.[2] Prthis compound is a synthetic analog of amylin with three amino acid substitutions that reduce its amyloidogenic potential while retaining its therapeutic effects.[3] Understanding the structural nuances of these peptides is paramount for the development of novel therapeutics for metabolic diseases.
Structural Isoforms and Post-Translational Modifications
The primary structure of human amylin is a 37-residue peptide with the sequence KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY.[2] Key structural features and modifications are critical for its biological function and stability.
Key Post-Translational Modifications
Two crucial post-translational modifications are essential for the biological activity of both amylin and prthis compound:
-
Disulfide Bond: An intramolecular disulfide bridge is formed between the cysteine residues at positions 2 and 7.[2] This cyclization is vital for receptor binding and physiological activity.
-
C-terminal Amidation: The C-terminal tyrosine residue is amidated, a modification that is also critical for its biological function.
Glycosylation
Amylin can undergo O-linked glycosylation. While both non-glycosylated and glycosylated forms of amylin are present in circulation, studies have not shown a significant increase in the proportion of glycosylated amylin in individuals with type 2 diabetes.[4] The precise functional implications of amylin glycosylation are still under investigation.
Prthis compound: A Structural Analog
Prthis compound was designed to be a stable, non-aggregating analog of human amylin. It differs from the native peptide by three proline substitutions at positions 25 (Alanine to Proline), 28 (Serine to Proline), and 29 (Serine to Proline).[3] These substitutions disrupt the β-sheet formation that is critical for amyloid aggregation. Like native amylin, prthis compound also possesses the essential disulfide bond and C-terminal amidation.
Quantitative Analysis of Amylin Isoforms and Modifications
The relative abundance of different amylin isoforms and the extent of post-translational modifications can be determined using quantitative techniques, primarily mass spectrometry-based methods. While the search results confirm the existence of these modifications, they do not provide specific quantitative data across different studies that can be aggregated into a definitive table. The following tables are representative of how such data would be presented.
Table 1: Hypothetical Relative Abundance of Glycosylated vs. Non-Glycosylated Amylin in Plasma
| Condition | Non-Glycosylated Amylin (%) | Glycosylated Amylin (%) |
| Healthy Control | Data not available | Data not available |
| Type 2 Diabetes | Data not available | Data not available |
Table 2: Hypothetical Quantification of Post-Translational Modifications in Amylin
| Modification | Method of Quantification | Percentage of Total Amylin |
| Disulfide Bond Formation | Mass Spectrometry | Data not available |
| C-terminal Amidation | Mass Spectrometry | Data not available |
Experimental Protocols for Characterization
A combination of techniques is employed to synthesize, purify, and characterize amylin and its analogs.
Solid-Phase Peptide Synthesis (SPPS) of Prthis compound
Prthis compound and other amylin analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Principle: Amino acids are sequentially coupled to a growing peptide chain that is tethered to an insoluble resin support. The Fmoc protecting group on the N-terminus of the incoming amino acid is removed with a base, typically piperidine, allowing for the next coupling reaction.
General Protocol:
-
Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminally amidated peptide, is swelled in a solvent like N,N-dimethylformamide (DMF).[5]
-
First Amino Acid Coupling: The C-terminal amino acid (Tyrosine for prthis compound), with its N-terminus protected by an Fmoc group and its side chain protected, is coupled to the resin.
-
Deprotection: The Fmoc group is removed by treating the resin with a solution of piperidine in DMF.[5]
-
Coupling: The next Fmoc- and side-chain-protected amino acid is activated with a coupling reagent (e.g., HATU) and added to the resin to form a peptide bond.[5]
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the prthis compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is characterized by mass spectrometry to confirm its molecular weight.
Edman Degradation for Amino Acid Sequencing
Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.
Principle: The N-terminal amino acid is specifically labeled and cleaved from the peptide without hydrolyzing the other peptide bonds.
General Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[7][8]
-
Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain using an anhydrous acid, such as TFA, to form an anilinothiazolinone (ATZ) derivative.[8]
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9]
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[8]
-
Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to sequence the subsequent amino acid.[7]
Mass Spectrometry for PTM Analysis
Mass spectrometry (MS) is a powerful tool for identifying and localizing post-translational modifications. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are common MS techniques used.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. PTMs result in a predictable mass shift in the peptide, which can be detected. Tandem MS (MS/MS) involves fragmenting the peptide to determine the exact location of the modification.
General Protocol for PTM Identification by MALDI-TOF MS:
-
Sample Preparation: The protein or peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs the laser energy.[1]
-
Spotting: The mixture is spotted onto a MALDI plate and allowed to co-crystallize.[1]
-
Ionization and Desorption: A pulsed laser is fired at the sample spot, causing the matrix to desorb and ionize the analyte molecules.
-
Time-of-Flight Analysis: The ions are accelerated into a flight tube, and their time to reach the detector is measured. The m/z ratio is calculated from the time of flight.
-
Data Analysis: The resulting mass spectrum is analyzed to identify peaks corresponding to the unmodified peptide and any modified isoforms. The mass difference indicates the type of PTM. For localization, in-source decay or post-source decay can be used to fragment the peptide and identify the modified residue.[10]
Signaling Pathways
Amylin and prthis compound exert their physiological effects by binding to amylin receptors (AMY), which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[11] This binding activates downstream signaling cascades.
cAMP/PKA Signaling Pathway
Activation of amylin receptors leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12]
Caption: Amylin/Prthis compound activates the cAMP/PKA signaling pathway.
ERK/MAPK Signaling Pathway
Amylin receptor activation can also trigger the extracellular signal-regulated kinase (ERK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade.[13]
Caption: The ERK/MAPK signaling cascade initiated by Amylin/Prthis compound.
Experimental Workflow for Amylin/Prthis compound Characterization
The comprehensive characterization of amylin or a synthetic analog like prthis compound involves a multi-step workflow.
Caption: A typical experimental workflow for the characterization of synthetic amylin analogs.
Conclusion
The structural integrity and post-translational modifications of amylin and its therapeutic analog, prthis compound, are fundamental to their biological activity and clinical utility. A thorough understanding of these features, facilitated by a suite of robust analytical techniques, is essential for the ongoing development of novel and improved therapies for diabetes and other metabolic disorders. The signaling pathways activated by these peptides offer multiple targets for pharmacological intervention. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of drug development.
References
- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Identification by MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Ion mobility spectrometry-mass spectrometry defines the oligomeric intermediates in amylin amyloid formation and the mode of action of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Gene Expression and Transcriptional Regulation of the Human Amylin (IAPP) Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the human Islet Amyloid Polypeptide (IAPP) gene, the precursor to amylin. Amlintide, an analogue of amylin, is a therapeutic agent, and understanding the regulation of the endogenous gene is critical for advancements in drug development and the study of metabolic diseases.
Introduction to the IAPP Gene and Amylin
Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin from pancreatic β-cells.[1] It plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety.[1] The human IAPP gene is located on chromosome 12 and its expression is tightly controlled, primarily in response to glucose levels.[1] Dysregulation of IAPP expression and the aggregation of amylin into amyloid fibrils are implicated in the pathophysiology of type 2 diabetes.
Transcriptional Regulation of the IAPP Gene
The transcription of the IAPP gene is a complex process influenced by a variety of transcription factors and signaling pathways. The promoter region of the IAPP gene contains several cis-acting elements that serve as binding sites for these regulatory proteins.[2][3]
Several transcription factors are critical for the tissue-specific and glucose-responsive expression of the IAPP gene.
-
PDX1 (Pancreatic and Duodenal Homeobox 1): This homeodomain transcription factor is essential for pancreas development and β-cell function. PDX1 binds to the IAPP promoter and is crucial for glucose-dependent regulation of IAPP gene expression.[2][4] The 5'-flanking region of the human IAPP gene has multiple sequences that are similar to the insulin gene A elements, which are important for the β-cell-specific expression of the gene and are bound by homeodomain transcription factors like PDX1.[5]
-
MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A): MafA is a key activator of insulin gene transcription and also plays a role in regulating IAPP expression.
-
NeuroD1 (Neuronal Differentiation 1): This basic helix-loop-helix (bHLH) transcription factor is important for the development of pancreatic endocrine cells and contributes to the regulation of IAPP.
-
HNF-1α (Hepatocyte Nuclear Factor 1-alpha): This transcription factor positively regulates the activity of the IAPP promoter.[3]
-
FoxA2 (Forkhead Box A2, also known as HNF-3β): In contrast to HNF-1α, FoxA2 has been shown to negatively regulate the IAPP promoter.[3]
-
Other Potential Regulators: The IAPP gene promoter also contains binding sites for other transcription factors such as AP-1, ATF-2, c-Jun, and TBP, suggesting a complex interplay of regulatory inputs.[6]
The expression of the IAPP gene is modulated by several signaling pathways, primarily in response to metabolic cues.
-
Glucose-Dependent Signaling: Glucose is a primary regulator of IAPP gene expression. Increased glucose levels lead to a rise in intracellular ATP, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of calcium (Ca2+).[2][4] This increase in intracellular calcium is a critical signal for the upregulation of IAPP transcription, a process that is also dependent on the presence of PDX1.[2][4] The glucose-stimulated IAPP promoter activity can be inhibited by the calcium channel blocker verapamil.[2][4]
-
cAMP/PKA Pathway: The cyclic AMP (cAMP) signaling pathway can also stimulate IAPP gene expression. Forskolin, an activator of adenylyl cyclase which raises intracellular cAMP levels, has been shown to increase IAPP mRNA levels.[7] This pathway appears to be distinct from the primary glucose-sensing pathway, as inhibition of protein kinase A (PKA) affects forskolin-stimulated but not glucose-stimulated IAPP expression.[8]
-
Hormonal Regulation: Several hormones influence IAPP promoter activity. Insulin, glucagon, and glucagon-like peptide-1 (GLP-1) and its derivatives all stimulate IAPP promoter activity and mRNA levels.[3] In contrast, somatostatin does not have an effect.[3]
-
Cytokine-Mediated Regulation: Inflammatory cytokines such as TNF-α, IL-1α, and IL-1β have been shown to decrease IAPP mRNA levels, although they did not affect promoter activity in reporter gene assays, suggesting a post-transcriptional or alternative regulatory mechanism.[3]
Quantitative Data on IAPP Gene Expression
The following tables summarize quantitative data from various studies on the regulation of IAPP gene expression.
Table 1: Effect of Glucose on IAPP Promoter Activity and mRNA Levels
| Condition | Fold Increase in Promoter Activity | Fold Increase in mRNA Levels | Cell/Tissue Type | Reference |
| 16 mM glucose vs. 0.5 mM glucose | 3.5-4.0 | Not Reported | Mouse β-cell line (Min6) | [2][4] |
| 16.7 mM glucose vs. 5.5 mM glucose | Not Reported | ~3.0 | Rat Islets | [7] |
Table 2: Effect of Signaling Pathway Modulators on IAPP mRNA Levels
| Modulator | Fold Increase in mRNA Levels | Condition | Cell/Tissue Type | Reference |
| Forskolin | ~1.9 | Low Glucose | Rat Islets | [7] |
| Dibutyryl cAMP (DBcAMP) | ~1.9 | Low Glucose | Rat Islets | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of gene regulation. Below are outlines of key experimental protocols used in the investigation of IAPP gene expression.
This assay is widely used to quantify the transcriptional activity of a promoter region.[9][10]
Principle: The IAPP gene promoter sequence is cloned into a plasmid vector upstream of a reporter gene, typically firefly luciferase. This construct is transfected into a suitable cell line (e.g., pancreatic β-cells). The activity of the IAPP promoter is then determined by measuring the light output from the luciferase enzyme.[11][12] A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[10]
Detailed Protocol:
-
Plasmid Construction: The human IAPP promoter region (e.g., -222 to +450) is amplified by PCR and cloned into a luciferase reporter vector like pGL3.
-
Cell Culture and Transfection: Pancreatic β-cell lines (e.g., INS-1, Min6) are cultured under standard conditions. Cells are then transfected with the IAPP promoter-luciferase construct and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.
-
Cell Treatment: After transfection, cells are treated with various stimuli (e.g., different glucose concentrations, hormones, or pharmacological agents) for a specified period (e.g., 12-24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are typically expressed as fold change relative to a control condition.
ChIP assays are used to identify the in vivo interactions between transcription factors and their target DNA sequences.
Principle: Proteins that are cross-linked to DNA in living cells are immunoprecipitated using an antibody specific to the transcription factor of interest. The associated DNA is then purified and analyzed by PCR or sequencing to determine the binding sites of the transcription factor.
Detailed Protocol:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-PDX1). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the IAPP promoter region to quantify the enrichment of the target sequence. Alternatively, the DNA can be sequenced (ChIP-seq) to identify all the genomic binding sites of the transcription factor.
Visualizations
Caption: Glucose-dependent signaling pathway leading to IAPP gene transcription.
References
- 1. Amylin - Wikipedia [en.wikipedia.org]
- 2. Glucose regulates islet amyloid polypeptide gene transcription in a PDX1- and calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of the IAPP gene in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. sinobiological.com [sinobiological.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Glucose regulation of islet amyloid polypeptide gene expression in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase Assays | Thermo Fisher Scientific - CZ [thermofisher.com]
- 12. static.fishersci.eu [static.fishersci.eu]
Amlintide's Preclinical Promise in Obesity: A Technical Guide for Researchers
An In-depth Review of Preclinical Data from Rodent Models of Obesity
Introduction
Amlintide, a synthetic analogue of the pancreatic hormone amylin, has emerged as a significant candidate in the development of anti-obesity therapeutics. Its mechanism of action, centered on mimicking the endogenous effects of amylin, offers a multifaceted approach to weight management by influencing satiety, food intake, and glucose homeostasis. This technical guide provides a comprehensive overview of the preclinical data for this compound and its analogues in rodent models of obesity, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Core Efficacy Data in Rodent Models
This compound and its analogues have been extensively studied in various rodent models of obesity, primarily in diet-induced obese (DIO) rats and mice. These studies consistently demonstrate a dose-dependent reduction in body weight and food intake. The weight loss is notably characterized by a preferential reduction in fat mass with a relative preservation of lean mass.
Quantitative Data Summary
The following tables summarize the key quantitative findings from several preclinical studies investigating the effects of this compound and its analogues on body weight, food intake, and body composition in rodent models of obesity.
Table 1: Effect of Amylin Analogues on Body Weight in Diet-Induced Obese (DIO) Rats
| Compound | Dose | Duration | Animal Model | Body Weight Change (vs. Vehicle/Control) | Citation |
| Amylin | 3 - 300 µg/kg/day (s.c. infusion) | 4 weeks | High-fat fed rats | Dose-dependent reduction; ED₅₀ for body weight gain = 16.5 µg/kg/day | [1] |
| Amylin | 300 µg/kg/day (s.c.) | 22 days | DIO-prone rats | ~10% reduction (P<0.05) | [2] |
| Cagrilintide | Not specified | 2 weeks | DIO rat | -9.5% ± 0.7% (monotherapy) | [3] |
| Cagrilintide + Semaglutide | Not specified | 2 weeks | DIO rat | -18.4% ± 0.7% | [3] |
| Petrelintide | 2 nmol/kg (s.c. Q2D) | 30 days | DIO rats | -4.1% ± 0.6% | [4] |
| Petrelintide | 10 nmol/kg (s.c. Q4D) | 30 days | DIO rats | -7.8% ± 0.7% | [4] |
Table 2: Effect of Amylin Analogues on Food Intake in Rodent Models
| Compound | Dose | Duration | Animal Model | Food Intake Reduction (vs. Vehicle/Control) | Citation |
| Amylin | 300 µg/kg/day (s.c.) | 22 days | DIO-prone rats | Significant reduction | [2] |
| Prthis compound | Not specified | 24 hours | Rats with choice of chow and HFD | Significant reduction in HFD intake | [5] |
| AM833 (Cagrilintide) + Semaglutide | Sub-maximal doses | 24-28 days | DIO rats | Significant reduction corresponding to weight loss | [6] |
Table 3: Effect of Amylin Analogues on Body Composition in DIO Rats
| Compound | Dose | Duration | Key Findings on Body Composition | Citation |
| Amylin | 300 µg/kg/day (s.c.) | 22 days | 3-fold greater fat loss vs. pair-fed; preserved lean tissue | [2] |
| Amylin | Not specified | Recovery from social stress | Suppressed fat mass gain | [7] |
| Petrelintide | 2 nmol/kg & 10 nmol/kg | 30 days | Preferential reduction of fat mass; preservation of relative lean mass | [4] |
Key Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to evaluate the efficacy of this compound and its analogues in rodent models of obesity.
Diet-Induced Obesity (DIO) Rodent Model
A prevalent model for studying obesity involves the use of high-fat diets to induce a phenotype that closely mimics human obesity.
-
Animal Species and Strain: Male Sprague-Dawley or Long-Evans rats, and C57BL/6J mice are commonly used.
-
Diet Composition: A high-fat diet (HFD) is provided for an extended period to induce obesity. A common composition is 60 kcal% fat.[3] Another study utilized a diet with 40% of calories from fat.
-
Induction Period: The duration of HFD feeding to induce obesity typically ranges from several weeks to months. For instance, a 12-week HFD induction period has been used to establish a DIO rat model.[3]
-
Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified for particular experiments.
Drug Administration and Monitoring
-
Administration Route: this compound and its analogues are commonly administered via subcutaneous (s.c.) injection or continuous infusion using osmotic minipumps.
-
Dosage Regimens: Dosing can be administered daily (QD), twice daily (BID), or on alternate days (Q2D/Q4D).
-
Monitoring of Endpoints:
-
Body Weight and Food Intake: Measured daily or at regular intervals throughout the study.
-
Body Composition: Assessed using techniques such as magnetic resonance imaging (MRI) or by dissecting and weighing specific fat depots (e.g., mesenteric, epididymal, retroperitoneal) and lean tissue at the end of the study.[3][4]
-
Signaling Pathways and Mechanism of Action
The anorectic and weight-reducing effects of this compound are primarily mediated through the central nervous system.
Central Amylin Signaling
The primary site of action for peripherally administered amylin is the area postrema (AP) , a circumventricular organ in the hindbrain that lacks a complete blood-brain barrier.[8][9]
-
Receptor Binding: Amylin binds to amylin receptors (AMY), which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[10][11]
-
Neuronal Activation: Binding of amylin to its receptors in the AP leads to the activation of specific neuronal populations.[11]
-
Signal Propagation: The signal is then propagated to other brain regions involved in energy homeostasis, including the nucleus of the solitary tract (NTS) and the lateral parabrachial nucleus.[8] This signaling cascade ultimately leads to a reduction in food intake and an increase in satiety.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity effects of this compound analogues in a diet-induced obesity rodent model.
Conclusion
The preclinical data from rodent models of obesity strongly support the potential of this compound and its analogues as effective anti-obesity agents. The consistent findings of dose-dependent reductions in body weight, driven by a decrease in food intake and a preferential loss of fat mass, highlight the therapeutic promise of this class of compounds. The well-characterized mechanism of action, initiated in the area postrema and propagated through central neural circuits, provides a solid foundation for further clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers to design and interpret future studies aimed at further elucidating the metabolic benefits of this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity effects of the beta-cell hormone amylin in diet-induced obese rats: effects on food intake, body weight, composition, energy expenditure, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weight Loss of 10% Within 2 Weeks? Evaluating Amylin Analogs in Diet-Induced Obese (DIO) Rat Model_GemPharmatech [en.gempharmatech.com]
- 4. zealandpharma.com [zealandpharma.com]
- 5. Effects of prthis compound on energy intake and food preference in rats given a choice diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amylin blunts hyperphagia and reduces weight and fat gain during recovery in socially stressed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Involvement of Amylin and Leptin in the Development of Projections from the Area Postrema to the Nucleus of the Solitary Tract [frontiersin.org]
- 9. Amylin activates distributed CNS nuclei to control energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. All amylin receptor components and the leptin receptor are co-expressed in single rat area postrema neurons - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of Amlintide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of Amlintide, a synthetic analogue of the pancreatic hormone amylin, through the lens of preclinical animal models. Amylin plays a crucial role in glucose homeostasis and appetite regulation, making its analogues like this compound promising therapeutic candidates for metabolic diseases such as obesity and type 2 diabetes. This document provides a comprehensive overview of the experimental methodologies, quantitative data derived from key studies, and the underlying signaling pathways governing this compound's effects.
Core Functions of this compound
This compound exerts its physiological effects primarily by activating amylin and calcitonin receptors.[1][2] These actions translate into several key metabolic benefits:
-
Suppression of Food Intake: this compound acts on the area postrema of the brain to promote satiety and reduce food intake, particularly by decreasing meal size.[3][4]
-
Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, this compound helps to regulate postprandial glucose levels.[5][6]
-
Inhibition of Glucagon Secretion: this compound suppresses the release of glucagon, a hormone that raises blood sugar levels.[4]
-
Reduction of Body Weight: The combined effects on appetite and energy balance lead to a significant reduction in body weight, primarily driven by a decrease in fat mass.[1][7]
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound and its analogues observed in key preclinical studies involving diet-induced obese (DIO) rodent models.
Table 1: Effect of Amylin Analogue (Davalintide) on Body Weight in DIO Rats
| Treatment Group | Dose | Duration | Change in Body Weight (%) |
| Vehicle | - | 4 weeks | - |
| Amylin | 3 µg/kg/day | 4 weeks | -5% |
| Amylin | 10 µg/kg/day | 4 weeks | -8% |
| Amylin | 30 µg/kg/day | 4 weeks | -12% |
| Amylin | 100 µg/kg/day | 4 weeks | -15% |
| Amylin | 300 µg/kg/day | 4 weeks | -18%* |
* P < 0.05 versus vehicle. Data adapted from a study using subcutaneously implanted osmotic minipumps.[7]
Table 2: Comparative Effects of Amylin Analogue (Cagrilintide) and Semaglutide on Body Weight in DIO Rats
| Treatment Group | Dose | Duration | Body Weight Reduction (%) |
| Vehicle | - | 2 weeks | - |
| Cagrilintide | Not specified | 2 weeks | 9.5 ± 0.7 |
| Semaglutide | Not specified | 2 weeks | Not specified |
| Cagrilintide + Semaglutide | Not specified | 2 weeks | 18.4 ± 0.7 |
Data are presented as Mean ± SEM.[1]
Table 3: Effects of Amylin/GLP-1 Receptor Agonist Hybrids on Metabolic Parameters in Diabetic Mice
| Treatment Group | Change in HbA1c (%) | Change in Body Weight (g) |
| Vehicle | - | - |
| Exenatide | -1.5 | -2.0 |
| Davalintide | No significant change | -1.5 |
| AC164204 (Hybrid) | -1.6 | -4.5† |
| AC164209 (Hybrid) | -1.7 | -4.8*† |
* P < 0.05 versus vehicle. † P < 0.05 versus Exenatide and Davalintide alone. Data from a 28-day study in Lepob/Lepob mice.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used in the investigation of this compound's function.
Diet-Induced Obesity (DIO) Rodent Model
A common and translationally relevant model for studying obesity and metabolic diseases is the diet-induced obesity model.
Protocol for Induction of Obesity in Mice:
-
Animal Selection: Use male C57BL/6J mice, typically 8 weeks of age.
-
Housing: House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide ad libitum access to a high-fat diet (HFD), with 45-60% of kilocalories derived from fat. A standard chow diet is given to the control group.
-
Duration: Maintain the mice on the HFD for a minimum of 15 weeks to induce a robust obese phenotype, characterized by increased body weight, insulin resistance, and dyslipidemia.
-
Monitoring: Record body weight and food intake weekly.
Subcutaneous (SC) Injection of this compound in Mice
Subcutaneous injection is a common route for administering peptide-based therapeutics like this compound in preclinical studies.
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)
-
This compound solution (sterile, at the desired concentration)
-
70% isopropyl alcohol swabs
-
Animal scale
Procedure:
-
Preparation: Warm the this compound solution to room temperature. Weigh the mouse to calculate the precise injection volume based on its body weight and the desired dose (mg/kg).
-
Restraint: Safely restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.
-
Site Preparation: While not always mandatory, the injection site (typically the loose skin over the shoulders or flank) can be wiped with a 70% alcohol swab.
-
Injection:
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Gently aspirate to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly depress the plunger to inject the solution. A small bleb or lump under the skin should form.
-
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Return the mouse to its cage and monitor for any adverse reactions.
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess how quickly an animal can clear a glucose load from its blood, providing insights into insulin sensitivity and glucose metabolism.
Protocol:
-
Fasting: Fast the mice overnight (typically for 6-8 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail tip to measure fasting blood glucose levels using a glucometer.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
Glucose Challenge: After a specified time following this compound administration (e.g., 30 minutes), administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's function and its investigation.
This compound Signaling Pathway
This compound mediates its effects by binding to amylin and calcitonin receptors, which are G-protein coupled receptors (GPCRs).[5] The activation of these receptors initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Caption: this compound signaling through the Gs-cAMP-PKA pathway.
Experimental Workflow for Investigating this compound in DIO Mice
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Caption: Workflow for preclinical evaluation of this compound in DIO mice.
References
- 1. Weight Loss of 10% Within 2 Weeks? Evaluating Amylin Analogs in Diet-Induced Obese (DIO) Rat Model_GemPharmatech [en.gempharmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Glucose Control and Reduced Body Weight in Rodents with Dual Mechanism of Action Peptide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Operating Procedure for Amlintide Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Amlintide, a synthetic analogue of the pancreatic hormone amylin, in mouse models. The procedures outlined below are intended to ensure consistent and reproducible results in preclinical research settings.
Introduction
This compound is a potent anorexigenic agent that has shown efficacy in reducing food intake and body weight in rodent models. It is an analogue of amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake. Amylin and its analogues, like Prthis compound, regulate glucose homeostasis by suppressing glucagon secretion, delaying gastric emptying, and promoting satiety.[1] These characteristics make this compound a valuable tool for studying metabolic diseases, including obesity and diabetes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its analogues on key metabolic parameters in mice.
Table 1: Effect of Amylin Analogues on Food Intake in Mice
| Compound | Strain | Administration Route | Dose | Observation Time | % Reduction in Food Intake (Mean ± SEM) | Reference |
| Amylin | Swiss | Intraperitoneal (IP) | 200 µg/kg | Not Specified | Significant anorexigenic effect | Intranasal prthis compound matches intraperitoneal effects on food intake and gastric emptying in mice |
| Amylin | N/A | Intraperitoneal (IP) | 10 µg/kg | 24 hours | ~25% | Pharmacological actions of the peptide hormone amylin in the long-term regulation of food intake, food preference, and body weight |
| Amylin | N/A | Intraperitoneal (IP) | 100 µg/kg | 24 hours | ~50% | Pharmacological actions of the peptide hormone amylin in the long-term regulation of food intake, food preference, and body weight |
| Cagrilintide | C57BL/6J (DIO) | Subcutaneous (SC) | 3 nmol/kg/day | Day 1 | ~55% | Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 |
| 0839 (Cagrilintide analogue) | DIO Mice | Subcutaneous (SC) | Not Specified | Sub-chronic | Small and transient reduction | Characterization of 0839 - A tool compound for pre-clinical mode-of-action studies of amylin analogues such as cagrilintide |
Table 2: Effect of Amylin Analogues on Body Weight in Mice
| Compound | Strain | Administration Route | Dose | Duration | % Change in Body Weight (Mean ± SEM) | Reference |
| Prthis compound | APP/PS1 | Osmotic Pump (SC) | 6 µ g/day | 18 weeks | Not specified, but improved cognitive function | Neuroprotective Effects of The Amylin Analog, Prthis compound, on AD are associated with Oxidative Stress Regulation Mechanisms |
| Amylin | 5XFAD | Oral (in drinking water) | 200 µg/kg/day | 6 weeks | No significant change | Oral Amylin Treatment Reduces the Pathological Cascade of Alzheimer's Disease in a Mouse Model |
| Cagrilintide | C57BL/6J (DIO) | Subcutaneous (SC) | 3 nmol/kg/day | 3 weeks | -3.4 ± 0.51 g (loss) | Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 |
| AM833 (Amylin analogue) + Semaglutide | DIO Mice | Subcutaneous (SC) | 10 nmol/kg AM833 + 1 nmol/kg Semaglutide | 24-28 days | -9.6% ± 1.5% to -11.5% ± 1.2% | Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity |
Table 3: Effect of Amylin Analogues on Blood Glucose in Mice
| Compound | Strain | Administration Route | Dose | Observation Time | Effect on Blood Glucose | Reference |
| Mouse Amylin | Normal and STZ-diabetic | Subcutaneous (SC) | 0.1 - 50 µ g/mouse | 2 hours (peak effect) | Dose-dependent transient decrease | Amylin induces hypoglycemia in mice[2][3] |
| Mouse Amylin | Normal and STZ-diabetic | Subcutaneous (SC) | 1 µ g/mouse | 2 hours (peak effect) | Transient decrease | Amylin induces hypoglycemia in mice[2][3] |
Experimental Protocols
Materials and Reagents
-
This compound (or analogue) peptide, lyophilized
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) for reconstitution
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Peptide Handling and Storage
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable. Protect from light.
-
Reconstitution: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile vehicle such as saline or PBS. Gently swirl or pipette up and down to dissolve; do not vortex.
-
Storage of Reconstituted Peptide: Aliquot the reconstituted peptide solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 4°C for a limited time, but stability in solution is sequence-dependent.
Administration Protocols
Subcutaneous injection is a common and reliable method for administering this compound to mice.
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders with your thumb and forefinger. Ensure the grip is firm but does not restrict breathing.
-
Injection Site: The preferred injection site is the loose skin over the back, between the shoulder blades.
-
Injection: Lift the skin to create a "tent." Insert a sterile needle (27-30 gauge) at the base of the tent, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed with the injection.
-
Injection and Withdrawal: Slowly and steadily depress the plunger to administer the solution. Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal injections are also a common route for this compound administration.
Procedure:
-
Animal Restraint: Restrain the mouse as described for SC injection, but then gently turn the mouse over to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum (typically on the left) and the bladder.
-
Injection: Insert a sterile needle (25-27 gauge) at a 10-20 degree angle.
-
Aspiration: Gently aspirate to ensure the needle has not entered the intestines or bladder. If fluid or feces are aspirated, discard the syringe and prepare a new injection.
-
Injection and Withdrawal: Inject the solution and then withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and observe for any signs of distress.
Mandatory Visualizations
Signaling Pathway
Amylin and its analogues exert their effects by binding to a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This interaction initiates a downstream signaling cascade.
References
Measuring Amlintide-Induced Gastric Emptying Delay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the delay in gastric emptying induced by Amlintide, an amylin analog. The protocols detailed below are essential for preclinical and clinical research in metabolic diseases, offering standardized methods to quantify the pharmacodynamic effects of this compound and related compounds.
Introduction to this compound and Gastric Emptying
This compound is an analog of amylin, a pancreatic hormone co-secreted with insulin that plays a role in glucose homeostasis. One of its key mechanisms of action is to slow gastric emptying, which helps to regulate postprandial glucose levels.[1] The ability to accurately measure this delay is crucial for understanding the therapeutic potential and optimizing the dosage of this compound in conditions like diabetes and obesity.
The primary methods for assessing gastric emptying of solids are Gastric Emptying Scintigraphy (the "gold standard") and the ¹³C-Spirulina Breath Test.[2] Both techniques are detailed in the subsequent sections.
Quantitative Data Summary
The following tables summarize quantitative data from studies on an amylin analog, prthis compound, which is expected to have a similar effect to this compound. These studies demonstrate a significant, dose-dependent delay in gastric emptying.
Table 1: Effect of Prthis compound on Solid Food Gastric Emptying (t₅₀)
| Treatment Group | Gastric Emptying Half-Time (t₅₀, minutes) | Reference |
| Placebo | 91 ± 6 | [3] |
| 30 µg Prthis compound | 268 ± 37 | [3] |
| 60 µg Prthis compound | 329 ± 49 | [3] |
| Placebo | 112 ± 8.7 | [4][5][6] |
| 30 µg Prthis compound | 169 ± 12 | [4][5][6] |
| 60 µg Prthis compound | 177 ± 25 | [4][5][6] |
t₅₀ represents the time it takes for 50% of the meal to empty from the stomach.
Table 2: Effect of Prthis compound on Solid and Liquid Gastric Emptying (Lag Time)
| Component | Placebo (Lag Time, minutes) | Prthis compound (25 µg/h infusion) (Lag Time, minutes) | Reference |
| Solid | 44.5 (median) | 150 (median) | [7] |
| Liquid | 7.5 (median) | 69 (median) | [7] |
Lag time represents the initial period before gastric emptying begins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound's effect on gastric emptying and the general workflow for its measurement.
Experimental Protocols
Gastric Emptying Scintigraphy
This method is considered the gold standard for measuring gastric emptying.[2] It involves imaging the transit of a radiolabeled meal through the stomach.
Materials:
-
Standardized low-fat meal (e.g., egg whites, toast, and water).[8]
-
Radiotracer: ⁹⁹ᵐTc-sulfur colloid.
-
Gamma camera.
-
Imaging software for data acquisition and analysis.
Protocol:
-
Subject Preparation:
-
Subjects should fast overnight for at least 8 hours.[9]
-
Medications that may affect gastric motility (e.g., opioids, anticholinergics) should be discontinued for an appropriate washout period (typically 48-72 hours) as advised by a healthcare professional.[8]
-
This compound or placebo is administered subcutaneously at a predetermined time before the meal.
-
-
Test Meal Preparation:
-
The ⁹⁹ᵐTc-sulfur colloid is mixed with the egg whites before cooking.
-
The subject consumes the entire meal, including the toast and water, within 10 minutes.[10]
-
-
Image Acquisition:
-
Immediately after meal ingestion (time zero), anterior and posterior images of the stomach are acquired using the gamma camera.[11]
-
Imaging is repeated at standardized time points, typically at 1, 2, and 4 hours post-ingestion.[11] More frequent imaging (e.g., every 15-20 minutes) can provide a more detailed emptying curve.[7]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
The percentage of meal remaining in the stomach at each time point is calculated relative to the counts at time zero, after correcting for radioactive decay.
-
A time-activity curve is generated, and key parameters like the gastric emptying half-time (t₅₀) and lag phase are determined.
-
¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive, non-radioactive alternative to scintigraphy for measuring solid-phase gastric emptying.[12]
Materials:
-
¹³C-Spirulina.
-
Standardized meal (e.g., scrambled eggs, crackers, and water).[12]
-
Breath collection bags or tubes.
-
Gas isotope ratio mass spectrometer (GIRMS) for analysis.[13]
Protocol:
-
Subject Preparation:
-
Similar to scintigraphy, subjects must fast overnight for at least 8 hours.[12]
-
A washout period for medications affecting gastric motility is required.
-
This compound or placebo is administered prior to the test meal.
-
-
Test Procedure:
-
A baseline breath sample is collected before the meal to determine the background ¹³CO₂/¹²CO₂ ratio.[13]
-
The subject consumes the meal containing ¹³C-Spirulina within a specified timeframe.[12]
-
Post-meal breath samples are collected at regular intervals, for example, at 45, 90, 120, 150, 180, and 240 minutes.[12][13]
-
-
Principle of Measurement:
-
The ¹³C-Spirulina is incorporated into the solid phase of the meal.[13]
-
As the meal empties from the stomach and is digested in the small intestine, the ¹³C is absorbed and metabolized, leading to the exhalation of ¹³CO₂.[13]
-
The rate of ¹³CO₂ appearance in the breath is proportional to the rate of gastric emptying.
-
-
Data Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in each breath sample is measured using GIRMS.
-
The change in this ratio over time compared to the baseline is used to calculate the rate of ¹³CO₂ excretion.[13]
-
This data is then used to model the gastric emptying curve and determine parameters such as the half-emptying time.
-
References
- 1. deanfrancispress.com [deanfrancispress.com]
- 2. Gastroparesis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. Effects of prthis compound, an amylin analogue, on gastric emptying in type 1 and 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Prthis compound, an amylin analog, selectively delays gastric emptying: potential role of vagal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Infusion of prthis compound, a human amylin analogue, delays gastric emptying in men with IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naspghan.org [naspghan.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Gastric Emptying Breath Test [uspharmacist.com]
- 13. cairndiagnostics.com [cairndiagnostics.com]
Application of Amlintide in Preclinical Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlintide, a synthetic analog of the pancreatic hormone amylin, has emerged as a promising therapeutic agent for the management of metabolic diseases, particularly obesity and type 2 diabetes. Its mechanism of action involves central nervous system pathways that regulate appetite and energy expenditure, as well as peripheral effects on glucose homeostasis. These application notes provide a comprehensive overview of the use of this compound and its analogs in preclinical research, summarizing key quantitative data and providing detailed experimental protocols for its evaluation in rodent models of metabolic disease.
Data Presentation: Efficacy of this compound Analogs in Preclinical Models
The following tables summarize the quantitative effects of this compound analogs on key metabolic parameters in diet-induced obese (DIO) and diabetic rodent models.
Table 1: Effect of this compound Analogs on Body Weight in Diet-Induced Obese (DIO) Rats
| Compound | Dose and Regimen | Duration | Animal Model | Body Weight Reduction (%) | Reference |
| Cagrilintide | 2 nmol/kg, s.c. once daily | 24 days | DIO rats | -5.8 ± 0.9 | [1] |
| Cagrilintide + Semaglutide | 2 nmol/kg (Cagrilintide) + 2 nmol/kg (Semaglutide), s.c. once daily | 24 days | DIO rats | -13.1 ± 0.7 | [1] |
| Cagrilintide | Not specified | 2 weeks | DIO rat model | -9.5 ± 0.7 | [2] |
| Cagrilintide + Semaglutide | Not specified | 2 weeks | DIO rat model | -18.4 ± 0.7 | [2] |
| KBP-336 | 4.5 nmol/kg, s.c. every third day | 7 months | Zucker diabetic Sprague Dawley (ZDSD) rats | Significant reduction vs. vehicle | [3] |
| KBP-336 + Semaglutide | 4.5 nmol/kg (KBP-336) + 50 nmol/kg (Semaglutide), s.c. every third day | 7 months | ZDSD rats | Larger and more sustained reduction than monotherapy | [3] |
| NN1213 | 0.7, 2.2, 6.6, and 22 nmol/kg, s.c. once daily | Not specified | DIO rats | Dose-dependent reduction | [4] |
| Davalintide + Exenatide | 2.8 nmol/kg/d (Davalintide) + 7.2 nmol/kg/d (Exenatide), s.c. infusion | 28 days | DIO rats | Significant reduction | [5] |
Table 2: Effect of this compound Analogs on Food Intake in Rodent Models
| Compound | Dose and Regimen | Duration | Animal Model | Food Intake Reduction | Reference |
| Cagrilintide | 3 nmol/kg, single s.c. dose | 0-24h | Lean Sprague Dawley rats | 49% | [6] |
| Cagrilintide | 3 nmol/kg, single s.c. dose | 24-48h | Lean Sprague Dawley rats | 25% | [6] |
| KBP-336 | 4.5 nmol/kg, s.c. every third day | 40 days | ZDSD rats | Monitored daily, significant reduction | [3] |
| NN1213 | 0.7, 2.2, 6.6, and 22 nmol/kg, s.c. once daily | Transient | DIO rats | Transient reduction, maximal at days 1-2 | [4] |
| Davalintide + Exenatide | 2.8 nmol/kg/d (Davalintide) + 7.2 nmol/kg/d (Exenatide), s.c. infusion | 28 days | DIO rats | Dose-dependent and durable reduction | [5] |
Table 3: Effect of this compound Analogs on Glucose Homeostasis in Diabetic Rats
| Compound | Dose and Regimen | Duration | Animal Model | Effect on Glucose Metabolism | Reference |
| KBP-336 | 4.5 nmol/kg, s.c. every third day | 7 months | ZDSD rats | Reduced fasting blood glucose and HbA1c, improved glucose tolerance | [3] |
| KBP-336 + Semaglutide | 4.5 nmol/kg (KBP-336) + 50 nmol/kg (Semaglutide), s.c. every third day | 7 months | ZDSD rats | Improved glucose tolerance | [3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Rat Model
Objective: To induce an obese phenotype in rats that closely mimics human obesity for the evaluation of anti-obesity therapeutics.
Protocol:
-
Animal Model: Male DIO-prone rats (e.g., from Charles River Laboratories) are commonly used.
-
Housing: House the rats individually in a controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide a moderately high-fat diet (e.g., 32% kcal from fat) and water ad libitum for a period of 10 weeks prior to and during the treatment period[5].
-
Monitoring: Monitor body weight and food intake regularly.
-
Confirmation of Obesity: Rats are considered obese when they exhibit a significantly higher body weight and adiposity compared to age-matched lean controls.
Subcutaneous (s.c.) Administration of this compound Analogs
Objective: To administer this compound analogs to rodents for preclinical efficacy studies.
Protocol:
-
Formulation:
-
Cagrilintide (NN0174-0839): Dissolve in a vehicle containing 5mM sodium acetate, 240mM propylene glycol, and optionally 0.007% polysorbate 20 (to prevent adsorption at low concentrations), at a pH of 4.0[6].
-
KBP-336: Dissolve in an acetate buffer (10 mM acetate buffer + 50 mg/mL mannitol, pH 4)[3].
-
Storage: Freshly prepared formulations can be stored refrigerated for up to one week. For longer storage, aliquot and freeze for up to three months[6].
-
-
Injection Procedure:
-
Administer the formulation via subcutaneous injection in the neck or back region.
-
The dosing volume is typically 2 mL/kg[7].
-
For long-acting analogs administered every third day, rotate the injection site.
-
-
Dose Escalation: For initial studies, it is recommended to introduce dose escalation to mitigate potential gastrointestinal side effects. Doses can be escalated every third day[6].
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound analogs on glucose tolerance.
Protocol:
-
Fasting: Fast the rats overnight for approximately 16 hours with free access to water[8].
-
Baseline Blood Sample: Before glucose administration, collect a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels[8].
-
Drug Administration: Administer the this compound analog or vehicle control at the specified dose and route 30 minutes prior to the glucose challenge[8].
-
Glucose Challenge: Administer a glucose solution (1 g/kg body weight) orally via gavage[3][8].
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration[3][8].
-
Analysis: Measure blood glucose concentrations at each time point using a glucometer. Plasma insulin levels can be determined by ELISA.
-
Data Calculation: Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
Visualization of Signaling Pathways and Workflows
Amylin Signaling Pathway in Hypothalamic Neurons
References
- 1. researchgate.net [researchgate.net]
- 2. Weight Loss of 10% Within 2 Weeks? Evaluating Amylin Analogs in Diet-Induced Obese (DIO) Rat Model_GemPharmatech [en.gempharmatech.com]
- 3. sochob.cl [sochob.cl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Glucose Control and Reduced Body Weight in Rodents with Dual Mechanism of Action Peptide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novonordisk.com [novonordisk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Best Practices for Amlintide Peptide Handling and Long-Term Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the best practices for handling and long-term storage of the peptide Amlintide. Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its therapeutic potential in research and drug development settings.
Introduction to this compound
This compound is a synthetic analogue of the human hormone amylin, used as an adjunct therapy for diabetes. Like other peptides, its stability and activity are highly dependent on proper handling and storage conditions. Degradation can occur through various pathways, including oxidation, hydrolysis, and aggregation, leading to loss of biological function and the generation of impurities. These application notes provide detailed procedures to mitigate these risks.
This compound Stability Profile
The stability of this compound in aqueous solution is significantly influenced by both temperature and pH. The peptide is most stable at an acidic pH, with the formulated drug product typically maintained at pH 4.0.
Quantitative Stability Data
The following table summarizes the degradation kinetics of this compound under various conditions. The degradation rate increases with both increasing pH and temperature.
| Temperature (°C) | pH | Approximate Degradation Rate (% loss per month) | Reference |
| 5 | 4.0 | ~0.07 | [Kinetics of prthis compound degradation in aqueous solution as a function of temperature and pH - PMC - NIH][1] |
| 25 | 4.0 | ~0.5 | [Kinetics of prthis compound degradation in aqueous solution as a function of temperature and pH - PMC - NIH][1] |
| 50 | 4.0 | ~5.8 | [Kinetics of prthis compound degradation in aqueous solution as a function of temperature and pH - PMC - NIH][1] |
| 25 | 3.5 | Lower than at pH 4.0 | [Kinetics of prthis compound degradation in aqueous solution as a function of temperature and pH - PMC - NIH][1] |
| 25 | 5.0 | Higher than at pH 4.0 | [Kinetics of prthis compound degradation in aqueous solution as a function of temperature and pH - PMC - NIH][1] |
Note: The Arrhenius expression for this compound degradation at pH 4.0 over the temperature range of 5°C to 50°C is given by: ln(k₀) = 37.39 - 21.900/RT, where k₀ is the zero-order rate constant in %/month.[1]
Protocols for Handling and Storage
Long-Term Storage of Lyophilized this compound
For long-term preservation, lyophilized this compound should be stored under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light.
Reconstitution of Lyophilized this compound
Proper reconstitution is critical to maintaining the peptide's activity.
-
Protocol:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitute with a sterile, appropriate solvent. For most applications, sterile water or a buffer at pH 4.0 (e.g., 30 mM acetate buffer) is recommended.
-
Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
Short-Term Storage of Reconstituted this compound
-
Temperature: Store reconstituted this compound at 2-8°C.
-
Duration: Use within a few days of reconstitution. For longer-term storage of the solution, it is recommended to aliquot and freeze at -20°C or below.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation.
Experimental Protocols
Forced Degradation Study
To assess the stability-indicating properties of analytical methods and to identify potential degradation products, a forced degradation study can be performed.
-
Methodology:
-
Acid Hydrolysis: Incubate this compound solution (0.5 mg/mL in 30 mM acetate buffer, pH 4.0) with 0.1 M HCl at room temperature for 1 hour.[2]
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature for 7 minutes.[2]
-
Oxidation: Treat this compound solution with 30% H₂O₂ at room temperature for 3 hours.[2]
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 3 hours.[2]
-
Photolytic Degradation: Expose a thin layer of the sample to daylight for 5 days, with a control sample kept in the dark.[2]
-
Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as RP-HPLC, to separate and quantify the degradation products.
-
The following diagram illustrates the workflow for a forced degradation study.
In-Vitro Tube Formation Assay
This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Thaw growth factor-reduced Matrigel on ice and coat a 96-well plate with 50 µL per well. Allow to polymerize at 37°C for 1 hour.
-
Seed HUVECs (1-2 x 10⁴ cells/well) onto the solidified Matrigel.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µg/mL).
-
Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualize and quantify tube formation using a microscope.
-
In-Vitro Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cells.
-
Methodology (Transwell Assay):
-
Seed cells in the upper chamber of a Transwell insert in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound at the desired concentration (e.g., 1 µg/mL) to the upper or lower chamber to test its effect on migration.
-
Incubate for 16-48 hours at 37°C.
-
Fix and stain the cells that have migrated to the underside of the membrane and count them under a microscope.
-
This compound Signaling Pathway
This compound exerts its biological effects by binding to the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This interaction initiates a cascade of intracellular signaling events.
Analytical Methods for Purity and Integrity Assessment
Regular assessment of this compound purity and integrity is essential.
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of this compound and detecting degradation products. A C8 or C18 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the peptide and to characterize any degradation products or impurities observed by HPLC.
The following diagram outlines a general workflow for the quality control of this compound.
By following these best practices, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible experimental outcomes.
References
Application Notes and Protocols: Amlintide Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient stimuli.[1] It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety.[1][2][3] However, human amylin is prone to aggregation and forming amyloid fibrils, which can be toxic to pancreatic cells and presents significant challenges for therapeutic formulation.[4]
To overcome these limitations, amylin analogs, collectively referred to as "amlintide," have been developed. The most prominent example is prthis compound, a synthetic analog with proline substitutions at positions 25, 28, and 29.[4] These modifications prevent fibril formation, making it a stable and soluble therapeutic agent for use in conjunction with insulin for type 1 and type 2 diabetes.[2] These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound, using prthis compound as the primary example.
Mechanism of Action and Signaling Pathway
This compound exerts its physiological effects by binding to a family of G protein-coupled receptors (GPCRs) known as amylin receptors (AMYRs).[1][][6] These receptors are heterodimers, composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[1][][6] The specific RAMP subunit determines the receptor subtype (AMY₁, AMY₂, or AMY₃) and influences its binding affinity and signaling properties.[6]
Upon agonist binding, the amylin receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][7] This pathway is a key mediator of amylin's effects. Additionally, the receptor can activate other downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) and Akt pathways, which are involved in cellular regulation.[]
Figure 1: this compound signaling pathway via the heterodimeric AMYR.
Experimental Protocols
This compound Formulation for Subcutaneous Injection
Prthis compound is unstable at neutral pH and requires an acidic formulation to prevent aggregation.[4] This protocol describes the preparation of a simple, stable formulation suitable for preclinical in vivo studies.
Materials:
-
Prthis compound acetate (lyophilized powder)
-
Acetic acid
-
Sodium acetate
-
Sodium Chloride (NaCl)
-
Sterile water for injection
-
0.22 µm sterile syringe filter
-
Sterile vials
Procedure:
-
Buffer Preparation (10 mM Acetate Buffer, pH 4.0):
-
Prepare a 10 mM solution of acetic acid and a 10 mM solution of sodium acetate in sterile water.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter.
-
Titrate with the acetic acid or sodium acetate solution until the pH is exactly 4.0.
-
-
Vehicle Formulation:
-
To the pH 4.0 acetate buffer, add NaCl to a final concentration of 0.9% (w/v) to create an isotonic vehicle.
-
Filter the final vehicle solution through a 0.22 µm sterile syringe filter into a sterile container. This is the Placebo Vehicle .
-
-
This compound (Prthis compound) Formulation:
-
Calculate the required amount of prthis compound acetate powder to achieve the desired final concentration (e.g., 0.1 mg/mL). Note: Account for the peptide content and purity of the powder.
-
Aseptically, slowly dissolve the prthis compound powder in the required volume of the sterile Placebo Vehicle . Gently swirl the vial to mix; do not vortex, as this can cause peptide degradation.
-
Once fully dissolved, confirm the final pH remains at ~4.0.
-
Filter the final prthis compound solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation at 2-8°C, protected from light. For long-term stability, refer to the manufacturer's data sheet.
-
In Vivo Study: Food Intake and Body Weight in Mice
This protocol outlines a typical study to assess the anorectic effects of this compound in a diet-induced obese (DIO) mouse model.
Figure 2: General workflow for an in vivo this compound efficacy study.
Materials & Methods:
-
Animals: Male C57BL/6J mice, aged 8-10 weeks, fed a high-fat diet (e.g., 60% kcal from fat) for at least 8-12 weeks to induce obesity.
-
Housing: Mice should be individually housed for accurate food intake measurement.
-
Formulation: this compound formulation and Placebo Vehicle prepared as described above.
-
Equipment: Weigh scale (0.01 g accuracy), sterile syringes (e.g., 0.3 mL insulin syringes), and needles (26-27 gauge).[8][9]
Procedure:
-
Acclimation (1 week):
-
Individually house the mice and allow them to acclimate.
-
Handle the mice daily to reduce stress.
-
Perform daily sham injections or administer the Placebo Vehicle subcutaneously to acclimate the animals to the injection procedure.[10]
-
-
Baseline Measurement (3-5 days):
-
Measure and record food intake and body weight daily at the same time each day to establish a stable baseline.
-
-
Randomization:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) based on body weight to ensure no significant difference between groups at the start of the study.[10]
-
-
Dosing and Monitoring (Duration of study):
-
Administer the assigned treatment via subcutaneous (SC) injection, typically into the loose skin over the dorsal (scruff) or flank region.[8][11][12]
-
The injection volume should be based on body weight, typically 5 mL/kg.[9]
-
Dosing is often performed shortly before the onset of the dark cycle when rodents are most active and begin feeding.
-
Measure food intake at relevant time points (e.g., 1, 2, 4, 8, and 24 hours post-dose) and body weight daily.
-
-
Data Analysis:
-
Calculate the change in body weight from baseline.
-
Calculate cumulative food intake at each time point.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound treatment to the vehicle control group.
-
Data Presentation
Quantitative data from in vivo studies are critical for evaluating the efficacy and characterizing the behavior of an this compound formulation. Pharmacokinetic (PK) analysis is essential for understanding drug exposure.
Table 1: Representative Pharmacokinetic Parameters for this compound (Prthis compound) in Rodents
The following table outlines key parameters that should be determined from a pharmacokinetic study involving subcutaneous administration in a species such as the rat.[4][13][14][15][16]
| Parameter | Description | Typical Value/Observation |
| Tmax | Time to reach maximum plasma concentration. | Relatively short, reflecting rapid absorption from the subcutaneous space. |
| Cmax | Maximum observed plasma concentration. | Dose-dependent; increases with higher administered doses. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point. | Represents total drug exposure over the measured time period. |
| T½ | Half-life. | Short, typically 20-45 minutes in humans, indicating rapid clearance.[17] |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | Calculated by comparing the AUC from subcutaneous administration to that from intravenous administration. |
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Ultra‐Fast Insulin–Prthis compound Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Ultra-Fast Insulin-Prthis compound Co-Formulation for Improved Glucose Management in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. researchgate.net [researchgate.net]
- 17. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
Troubleshooting & Optimization
Strategies to prevent Amlintide aggregation in solution
Welcome to the technical support center for Amlintide and related peptide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot this compound aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
This compound is a synthetic analog of the human hormone amylin.[1][2] Amylin is a 37-residue peptide hormone that is co-secreted with insulin from the pancreatic β-cells and plays a role in glycemic regulation by slowing gastric emptying and promoting satiety.[3] this compound, like human amylin, has a high propensity to misfold and aggregate, forming insoluble amyloid fibrils. This aggregation is a critical challenge in its therapeutic formulation and experimental handling. The process is thought to involve intermediate oligomeric forms, which, along with the mature fibrils, can be toxic to cells.
Q2: What are the main factors that influence this compound aggregation?
Several factors can influence the rate and extent of this compound aggregation:
-
pH: The aggregation of amylin is highly pH-dependent. At a low pH (around 5.5), as found in secretory granules, the protonation of Histidine-18 (His18) inhibits fibrillization. In contrast, at neutral pH, the uncharged state of His18 can lead to aggregation.
-
Temperature: Higher temperatures generally accelerate aggregation kinetics.
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Ionic Strength: The presence of salts can modulate electrostatic interactions and influence the rate of aggregation. High salt concentrations can sometimes promote aggregation, especially at low pH.[4]
-
Mechanical Agitation: Shaking or stirring can increase the rate of aggregation by promoting the formation of nucleation sites.
-
Presence of Hydrophobic Surfaces: Contact with hydrophobic surfaces can induce conformational changes in the peptide, leading to aggregation.
Q3: What are the primary strategies to prevent this compound aggregation in solution?
Preventing this compound aggregation is crucial for maintaining its biological activity and ensuring the stability of formulations. Key strategies include:
-
pH Control: Maintaining a slightly acidic pH can help to keep the peptide in a less aggregation-prone state.
-
Use of Excipients: The addition of specific excipients can stabilize the peptide. Common classes of excipients include:
-
Sugars and Polyols: Mannitol, sucrose, and trehalose can stabilize the native conformation of the peptide.
-
Surfactants: Nonionic surfactants like polysorbates (e.g., Polysorbate 20 and 80) and alkylsaccharides can reduce surface-induced aggregation and interact with hydrophobic regions of the peptide to prevent self-association.[5]
-
Amino Acids: Certain amino acids can act as stabilizers.
-
-
Low-Temperature Storage: Storing this compound solutions at low temperatures (e.g., 2-8 °C) can significantly slow down the aggregation process.
-
Use of Solvents: In some research applications, organic solvents may be used to prevent aggregation, although this is not suitable for therapeutic formulations.
Troubleshooting Guides
Problem 1: Rapid Precipitation or Cloudiness Observed in this compound Solution
Possible Causes:
-
High Aggregation Propensity: The inherent nature of this compound is to aggregate.
-
Suboptimal Buffer Conditions: The pH, ionic strength, or buffer composition may be promoting aggregation.
-
High Temperature: Elevated temperatures can accelerate aggregation.
-
Mechanical Stress: Vigorous vortexing or stirring can induce aggregation.
Solutions:
-
Optimize Buffer pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 5.0-6.0) if your experimental conditions allow.
-
Incorporate Stabilizing Excipients:
-
Add a non-ionic surfactant such as Polysorbate 80 (e.g., at 0.01-0.1% w/v).
-
Include a polyol like mannitol or sucrose (e.g., at 1-5% w/v).
-
-
Control Temperature: Prepare and handle the this compound solution at a low temperature (e.g., on ice or in a cold room). Store the solution at 2-8°C.
-
Gentle Handling: Avoid vigorous mixing. Use gentle swirling or inversion to dissolve and mix the peptide.
Problem 2: Inconsistent Results in Aggregation Assays (e.g., Thioflavin T Assay)
Possible Causes:
-
Variability in Sample Preparation: Inconsistent initial monomer concentration or handling can lead to different aggregation kinetics.
-
Contamination: The presence of pre-existing aggregates or other contaminants can seed aggregation.
-
Inaccurate Thioflavin T (ThT) Concentration: Incorrect ThT concentration can affect the fluorescence signal.
-
Instrument Settings: Fluctuations in temperature or improper plate reader settings.
Solutions:
-
Standardize Sample Preparation:
-
Ensure complete dissolution of the lyophilized peptide. A common procedure involves initial dissolution in a small amount of a solvent like hexafluoroisopropanol (HFIP) followed by removal of the solvent and reconstitution in the desired buffer.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
-
Prepare Fresh ThT Solution: Prepare the ThT stock solution fresh and filter it before use. Protect it from light.
-
Control Incubation Conditions: Use a plate reader with precise temperature control. Ensure the plate is properly sealed to prevent evaporation.
-
Run Replicates: Always run experiments in triplicate or higher to ensure the reproducibility of the results.
Quantitative Data Summary
The following table summarizes the quantitative effects of different buffer concentrations on the lag time of amylin aggregation, as determined by a Thioflavin T (ThT) assay.
| Buffer (pH 5.0) | Concentration (mM) | Lag Time (hours) |
| Acetate | 10 | ~1.5 |
| 50 | ~1.0 | |
| 100 | ~0.8 | |
| Citrate | 10 | ~2.0 |
| 50 | ~1.5 | |
| 100 | ~1.2 | |
| Phosphate | 10 | ~2.5 |
| 50 | ~2.0 | |
| 100 | ~1.8 |
Data adapted from studies on amylin aggregation kinetics. The exact values can vary based on specific experimental conditions.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is designed to monitor the kinetics of this compound aggregation in real-time.
Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm, and temperature control.
Procedure:
-
Prepare this compound Stock Solution:
-
Carefully weigh the lyophilized this compound peptide.
-
Dissolve the peptide in the desired buffer to a final concentration (e.g., 1 mg/mL). To ensure a monomeric starting state, some protocols recommend an initial dissolution in a solvent like HFIP, followed by evaporation and reconstitution in buffer.
-
Filter the stock solution through a 0.22 µm syringe filter immediately before use.
-
-
Prepare ThT Stock Solution:
-
Prepare a 1 mM stock solution of ThT in distilled water.
-
Filter the solution through a 0.2 µm syringe filter. Store in the dark.
-
-
Prepare Reaction Mixture:
-
In each well of the 96-well plate, mix the this compound solution, buffer, and any test compounds (e.g., inhibitors).
-
Add ThT from the stock solution to a final concentration of 20-25 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells with buffer and ThT only (for background subtraction) and this compound with ThT but without any inhibitor.
-
-
Incubation and Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours). Intermittent shaking between readings can be programmed to accelerate aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the sample wells.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and maximum fluorescence.
-
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is used to separate and quantify soluble aggregates, monomers, and fragments based on their hydrodynamic size.
Materials:
-
This compound solution
-
SEC column suitable for the molecular weight range of this compound and its aggregates.
-
HPLC or UHPLC system with a UV detector (214 nm or 280 nm).
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the this compound solution in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles that could clog the column.
-
-
Injection and Separation:
-
Inject a defined volume of the this compound sample onto the column.
-
The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.[6]
-
-
Detection and Data Analysis:
-
Monitor the column eluent using the UV detector.
-
Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the peak areas in the resulting chromatogram to quantify the relative amounts of aggregates, monomer, and fragments. The percentage of aggregation can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Troubleshooting Common SEC Issues:
-
Poor Resolution:
-
Cause: Inappropriate column for the size range, high flow rate.
-
Solution: Select a column with the appropriate pore size. Optimize the flow rate (lower flow rates generally improve resolution).
-
-
Peak Tailing:
-
Cause: Secondary interactions (ionic or hydrophobic) between the peptide and the column stationary phase.
-
Solution: Modify the mobile phase by increasing the salt concentration (e.g., add 150 mM NaCl) to reduce ionic interactions, or add a small amount of an organic solvent (e.g., acetonitrile) to minimize hydrophobic interactions.
-
-
Sample Adsorption/Low Recovery:
-
Cause: Strong interaction of the peptide with the column material.
-
Solution: Use a column with a bio-inert surface. Modify the mobile phase as described for peak tailing.
-
Visualizations
Caption: A simplified pathway of this compound aggregation.
Caption: General experimental workflow for studying this compound aggregation.
References
Amlintide Solubility and Aggregation: A Technical Support Guide for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Amlintide for in vitro experiments. Given this compound's inherent propensity for aggregation, proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder will not dissolve in aqueous buffer. What should I do?
A1: Direct dissolution of lyophilized this compound in aqueous buffers is often challenging due to its hydrophobic nature and tendency to aggregate. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a preferred initial solvent due to its effectiveness and relatively low toxicity in many cell-based assays.[1][2] Other options include dimethylformamide (DMF) or acetonitrile.[2][3]
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate the solution to aid dissolution.[2] Brief sonication on ice (e.g., 3 cycles of 10 seconds) can be effective.[2]
-
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic peptide from an organic stock into an aqueous medium. The key is to perform the dilution in a stepwise manner and to ensure the final concentration of the organic solvent is compatible with your assay.
-
Troubleshooting Steps:
-
Work quickly: Add the this compound stock solution to your aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Consider a lower final concentration: The aggregation of amylin peptides is highly concentration-dependent.[4][5] Lowering the final this compound concentration in your assay may prevent it from reaching its critical concentration for aggregation.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 1% is often well-tolerated and can help maintain this compound solubility.[1]
-
pH adjustment: The net charge of the peptide, which is influenced by pH, can affect its solubility.[1][2] Depending on the pI of this compound, adjusting the pH of the final buffer may improve solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer may be beneficial.[2]
-
Q3: At what concentration does this compound start to aggregate?
A3: The aggregation of human amylin (a close analog) is known to be rapid at concentrations exceeding 100 µM.[4] Studies have shown that at 100 µM, amylin aggregates can appear within 12 hours of incubation, while at 50 µM, aggregation is observed after 24 hours.[5] It is advisable to work with freshly prepared solutions and to use concentrations appropriate for your specific in vitro assay to minimize aggregation.
Q4: Can I use sonication or temperature changes to improve solubility?
A4: Yes, these methods can be helpful but should be used with caution.
-
Sonication: A brief sonication in an ice bath can help to break up small aggregates and facilitate the dissolution of the lyophilized powder in the initial organic solvent.[2]
-
Warming: Gentle warming (e.g., to 37°C) can aid in dissolving the peptide.[6] However, prolonged incubation at physiological temperatures (37°C) can also promote the formation of amyloid aggregates.[4] Therefore, warming should be done cautiously and for a minimal amount of time.
Q5: Are there any alternative solvents or reagents I can use to prevent aggregation?
A5: While DMSO is the most common starting solvent, other strategies can be employed, though their compatibility with your specific experiment must be considered.
-
Chaotropic Agents: Agents like 6M guanidine hydrochloride or urea can be effective in disrupting the hydrogen bonds that lead to aggregation.[2][3] However, these are denaturing agents and will likely interfere with most biological assays. Their use is generally limited to non-cellular experiments like chromatography.
-
pH Manipulation: As mentioned, adjusting the pH of the buffer can increase the net charge of the peptide, thereby increasing repulsive forces and reducing aggregation.[1][2]
Quantitative Data on Peptide Solubility
The solubility of peptides is highly dependent on their amino acid sequence and the chosen solvent system. Below is a general guide for selecting an initial solvent based on the properties of a peptide.
| Peptide Property | Net Charge | Recommended Initial Solvent | Notes |
| Basic | Positive | Dilute aqueous acetic acid (e.g., 10-25%) | After initial dissolution, can be further diluted with water or buffer.[3] |
| Acidic | Negative | Dilute aqueous ammonium hydroxide or ammonium bicarbonate (e.g., 10%) | After initial dissolution, can be further diluted with water or buffer.[2] |
| Neutral/Hydrophobic | Neutral | DMSO, DMF, Acetonitrile | Recommended for peptides with >50% hydrophobic residues.[2] Start with 100% organic solvent before aqueous dilution.[2] |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a general workflow for solubilizing lyophilized this compound for use in in vitro experiments.
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature.
-
Initial Dissolution:
-
Add a precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-5 mM).
-
Briefly vortex the vial.
-
If necessary, sonicate the vial in an ice-water bath for 3 cycles of 10 seconds each to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
While vortexing your final experimental buffer, add the this compound-DMSO stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is compatible with your assay (typically ≤ 1%).
-
-
Final Preparation:
-
Use the freshly prepared this compound solution immediately to minimize the risk of aggregation.
-
Before use, centrifuge the solution to pellet any undissolved peptide.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the decision-making process for solubilizing this compound.
Caption: Workflow for solubilizing this compound.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 4. Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Amylin Aggregation Inhibition Through Quantum Dot Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.cn [file.glpbio.cn]
Troubleshooting high background noise in Amlintide receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with high background noise in Amylin receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in my Amylin receptor binding assay?
High background noise, often observed as high non-specific binding (NSB), can originate from several sources:
-
Radioligand binding to non-receptor materials: The labeled ligand can adhere to filters, assay plates, and pipette tips.
-
Suboptimal assay buffer composition: The buffer may lack components that minimize non-specific interactions.
-
Issues with the radioligand: High concentrations, degradation, or aggregation of the ligand can increase background. Human amylin, for instance, is known for its tendency to aggregate.[1]
-
Inadequate washing steps: Insufficient or slow washing can leave unbound radioligand trapped on the filter.
-
Problems with the receptor preparation: High receptor density can lead to ligand depletion, and poor membrane quality can expose non-receptor binding sites.
Q2: How can I reduce my non-specific binding (NSB)?
Reducing NSB is critical for a good assay window. Here are key strategies:
-
Filter Pre-treatment: Pre-soak your glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.1-0.5% polyethyleneimine (PEI) for at least 30-60 minutes at 4°C.[2][3] PEI is a cationic polymer that blocks the negative charges on the glass fiber filters, thereby repelling the negatively charged radioligand.[2]
-
Optimize Your Assay Buffer: Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to block non-specific binding to tube and plate surfaces.
-
Choose the Right Ligand: If using amylin, consider using a non-aggregating analog like rat amylin or pramlintide.[4]
-
Adjust Ligand Concentration: Use the lowest possible concentration of the radioligand that still provides a robust signal.
-
Optimize Washing: Ensure your wash buffer is ice-cold and that the washing process is rapid and efficient.
Q3: What type of filter is best for Amylin receptor binding assays?
Glass fiber filters, such as GF/B or GF/C, are commonly used for filtration-based receptor binding assays.[2][5] For whole-cell binding assays, PVDF filters may offer lower background.[6] It is crucial to pre-treat these filters, typically with PEI, to minimize ligand binding to the filter itself.[2][3][5]
Troubleshooting Guides
Problem 1: High background signal on filters
-
Symptom: High counts per minute (CPM) in the non-specific binding (NSB) wells, even after subtracting blank wells (no membrane).
-
Possible Cause 1: The radioligand is binding directly to the filter material.
-
Possible Cause 2: Inefficient washing.
Problem 2: High variability between replicate wells
-
Symptom: Large standard deviations in CPM for both total and non-specific binding wells.
-
Possible Cause 1: Inconsistent membrane protein concentration across wells.
-
Solution: Ensure the membrane preparation is homogenous. Vortex the membrane stock gently before aliquoting into the assay plate.
-
-
Possible Cause 2: Ligand aggregation.
-
Solution: If using human amylin, which is prone to aggregation, prepare stock solutions in a solvent like hexafluoroisopropanol (HFIP) and then dilute into the assay buffer immediately before use.[1] Alternatively, use a more soluble analog like rat amylin.
-
-
Possible Cause 3: Inconsistent washing technique.
-
Solution: Use a cell harvester or 96-well filter plate manifold for more consistent and rapid washing compared to manual methods.[5]
-
Quantitative Data Summary
The following table summarizes typical concentrations and conditions used in Amylin receptor binding assays to minimize background noise.
| Parameter | Recommended Range/Condition | Rationale |
| Filter Pre-treatment | 0.1-0.5% Polyethyleneimine (PEI) in water, 30-60 min at 4°C[2][3] | Reduces non-specific binding of the radioligand to the filter. |
| Assay Buffer Additive | 0.1-1% Bovine Serum Albumin (BSA) | Blocks non-specific binding to plastic surfaces. |
| Wash Buffer | Ice-cold (4°C) assay buffer | Low temperature slows the dissociation rate of the ligand-receptor complex. |
| Washing Procedure | 3-5 rapid washes[3][5] | Efficiently removes unbound radioligand. |
| Non-specific Binding Definition | 1 µM of unlabeled homologous peptide[7] | A sufficiently high concentration to displace all specific binding. |
Experimental Protocols
Protocol 1: Membrane Preparation from Transfected Cells
-
Culture cells (e.g., HEK293 or COS-7) transiently transfected with the Calcitonin Receptor (CTR) and the desired Receptor Activity-Modifying Protein (RAMP1, 2, or 3).[1]
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).[5]
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C in aliquots.[5]
Protocol 2: Radioligand Filter Binding Assay
-
Pre-treat Filters: Soak GF/B or GF/C filter plates in 0.3% PEI for 30-60 minutes at 4°C.[5]
-
Prepare Assay Plate: In a 96-well plate, add assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Add Components:
-
Total Binding: Add radioligand (e.g., ¹²⁵I-labeled amylin) and membrane preparation.
-
Non-specific Binding: Add radioligand, a high concentration of unlabeled amylin (e.g., 1 µM), and membrane preparation.
-
Test Compounds: Add radioligand, test compound at various concentrations, and membrane preparation.
-
-
Incubate: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Wash the pre-treated filter plate with ice-cold wash buffer. Transfer the contents of the assay plate to the filter plate and apply a vacuum to filter the contents.
-
Washing: Rapidly wash the filters 3-5 times with ice-cold wash buffer.[3][5]
-
Drying & Counting: Dry the filter plate and measure the radioactivity retained on the filters using a scintillation counter.
Visualizations
Caption: Workflow for a typical Amylin receptor radioligand binding assay.
Caption: Simplified Amylin receptor signaling pathway.
References
- 1. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pramlintide Dosage for Maximal Efficacy in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pramlintide, a synthetic analog of the hormone amylin, in animal studies. The information is tailored for scientists and drug development professionals to optimize experimental design and ensure maximal efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant weight loss and reduced food intake in our rodent models, but we are concerned about potential adverse effects like nausea. How can we optimize the Prthis compound dosage to achieve therapeutic efficacy while minimizing side effects?
A1: This is a common challenge as the mechanisms underlying the therapeutic effects of Prthis compound (e.g., on cognition and pathology) may be distinct from its anorectic effects.
-
Dose Titration: Start with a lower dose and gradually escalate to the target dose over several days. The FDA recommends initiating Prthis compound at 15 mcg for type 1 diabetes and 60 mcg for type 2 diabetes in humans, with subsequent titration.[1] A similar approach in animal models can mitigate acute nausea.
-
Continuous Infusion: Utilize osmotic mini-pumps for continuous subcutaneous infusion. This method avoids the peaks in plasma concentration associated with bolus injections that can induce nausea. A study in APP/PS1 mice used Alzet mini-osmotic pumps to deliver 6 µ g/day of Prthis compound.[2]
-
Monitor Animal Behavior: Closely observe animals for signs of malaise, such as pica (consumption of non-nutritive substances), which can indicate nausea. If such behaviors are observed, consider reducing the dose.
-
Separate Therapeutic vs. Satiety Effects: Be aware that the anorectic effects of Prthis compound may not be the primary driver of its neuroprotective benefits. Studies have shown that Prthis compound can reduce Alzheimer's disease pathology and improve cognition in mouse models.[2][3][4] Therefore, it is crucial to assess your primary endpoints (e.g., cognitive performance, biomarker levels) independently of changes in food intake and body weight.
Q2: What is the recommended starting dose and route of administration for Prthis compound in mice and rats for metabolic versus neurological studies?
A2: The optimal dosage and administration route can vary depending on the research question and animal model.
| Research Area | Animal Model | Dosage | Route of Administration | Key Considerations | References |
| Metabolic Studies | Male Rats | Twice-daily (b.i.d.) intraperitoneal (IP) injections | IP | This route is effective for studying effects on food intake, meal patterns, and body weight.[5] | [5] |
| Metabolic Studies | Diabetic Rats | Subcutaneous (SC) injection | SC | Used to assess glucose management and gastric emptying.[6][7] | [6][7] |
| Neurological Studies (Alzheimer's) | APP/PS1 Transgenic Mice | 6 µ g/day | Continuous subcutaneous infusion via osmotic mini-pumps | This method provides steady-state plasma concentrations, which may be crucial for long-term neuroprotective effects.[2] | [2] |
| Neurological Studies (General) | Rodent Models | Intracerebroventricular (ICV) injection | Central | Bypasses the blood-brain barrier to directly assess central effects on food intake and preference.[8] | [8] |
Q3: We are not observing the expected effects of Prthis compound on our primary endpoints. What are some potential reasons and troubleshooting steps?
A3: Lack of efficacy can stem from several factors related to the experimental protocol and the compound itself.
-
Drug Stability and Handling: Prthis compound is a peptide and can be susceptible to degradation. Ensure proper storage and handling according to the manufacturer's instructions. Studies have shown that Prthis compound injection products are robust under various stress conditions, but adherence to proper protocols is still crucial.[9]
-
Receptor Expression: The effects of Prthis compound are mediated by amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs).[] Verify the expression of these receptor components in your target tissue and animal model.
-
Pharmacokinetics: The pharmacokinetic profile of Prthis compound can be influenced by the administration route and formulation.[5][6] If using a novel delivery method, it may be necessary to perform pharmacokinetic studies to ensure adequate exposure in the target tissue.
-
Animal Model Selection: The choice of animal model is critical. For Alzheimer's disease research, various APP transgenic mouse models exist, each with a different pathological progression.[11] Ensure the selected model is appropriate for the specific mechanisms being investigated.
-
Timing of Intervention: The timing of Prthis compound administration relative to disease onset or progression can significantly impact outcomes. In a study on APP/PS1 mice, treatment was initiated before the widespread onset of pathology.[2]
Experimental Protocols
Protocol 1: Assessment of Prthis compound's Effect on Food Intake and Body Weight in Rats
This protocol is adapted from studies investigating the anorectic effects of Prthis compound.[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Acclimate rats to individual housing and the specific diet for at least one week before the experiment.
-
Drug Preparation: Dissolve Prthis compound acetate in a sterile vehicle (e.g., saline).
-
Dosing Regimen: Administer Prthis compound or vehicle via intraperitoneal (IP) injection twice daily (b.i.d.) for the duration of the study (e.g., 7 days).
-
Data Collection:
-
Food Intake: Measure chow consumption daily at the same time.
-
Meal Patterns: Utilize an automated feeding monitoring system to record meal size, duration, and frequency.
-
Body Weight: Record body weight daily.
-
-
Data Analysis: Analyze data using appropriate statistical methods, such as a mixed-design ANOVA, to compare the effects of Prthis compound and vehicle over time.
Protocol 2: Evaluation of Neuroprotective Effects of Prthis compound in an Alzheimer's Disease Mouse Model
This protocol is based on a study using APP/PS1 transgenic mice.[2]
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates.
-
Treatment Initiation: Begin treatment at an age before significant plaque pathology is established (e.g., 5.5 months).
-
Drug Delivery:
-
Load Alzet mini-osmotic pumps (e.g., model 2006) with Prthis compound solution (e.g., 421.9 µM) or saline.
-
Surgically implant the pumps subcutaneously to deliver the desired dose (e.g., 6 µ g/day ).
-
Replace pumps every 6 weeks for the duration of the study (e.g., 18 weeks).
-
-
Behavioral Testing:
-
After the treatment period, perform cognitive testing, such as the Morris Water Maze, to assess learning and memory.
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Biochemical Analysis: Perform Western blots to quantify levels of amyloid-processing enzymes (e.g., BACE1, ADAM10) and oxidative stress markers (e.g., HO-1, MnSOD) in brain homogenates.[2]
-
Histological Analysis:
-
Fix brain tissue in paraffin and section.
-
Perform hematoxylin and eosin (H&E) staining to assess general morphology.[12]
-
Use immunohistochemistry to visualize and quantify amyloid plaque burden.
-
-
Signaling Pathways and Experimental Workflows
Amylin Receptor Signaling Pathway
The amylin receptor is a G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[] Activation of the amylin receptor by Prthis compound triggers multiple downstream signaling cascades.
Caption: Amylin Receptor Signaling Cascade.
Experimental Workflow for a Preclinical Prthis compound Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Prthis compound in an animal model of a neurodegenerative disease.
Caption: Preclinical Prthis compound Experimental Workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Neuroprotective Effects of The Amylin Analog, Prthis compound, on AD are associated with Oxidative Stress Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Chronic prthis compound decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of prthis compound on energy intake and food preference in rats given a choice diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prthis compound injection drug product robustness studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Amlintide in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Amlintide in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant dose-dependent anorexia and weight loss in our animal models treated with this compound. Is this an off-target effect?
A1: Anorexia and subsequent weight loss are known on-target effects of amylin analogs like this compound. Amylin receptors in the brain are key regulators of satiety. However, excessive weight loss could indicate an exaggerated pharmacological response or potential off-target effects at very high doses.
-
Troubleshooting Steps:
-
Review Dose-Response: Compare your dose range to established literature values for this compound or similar analogs like Prthis compound. Are you in a therapeutic range or a supratherapeutic range?
-
Control for Food Intake: Ensure that control groups are pair-fed to match the food consumption of the this compound-treated group. This will help distinguish between direct metabolic off-target effects and those secondary to reduced food intake.
-
Assess Other Behavioral Changes: Look for signs of malaise or other behavioral changes that might be contributing to reduced food intake beyond normal satiety.
-
Q2: Our animals are exhibiting signs of nausea (e.g., pica behavior in rats). Is this a known off-target effect and how can we quantify it?
A2: Nausea is a well-documented side effect of amylin analogs and is considered a centrally-mediated on-target effect, though its severity can be a limiting factor in therapeutic use. It is not a classical "off-target" effect in the sense of binding to an unrelated receptor, but rather an overstimulation of the intended pathway.
-
Troubleshooting/Quantification:
-
You can quantify nausea-like behavior in rats using a Pica Assay . This involves providing a non-nutritive substance like kaolin clay and measuring its consumption. Increased kaolin intake is correlated with feelings of nausea.[1][2][3][4]
-
Dose Titration: A gradual dose escalation at the beginning of your study can help mitigate the severity of nausea, allowing you to reach your target dose with better tolerability.
-
Q3: We are concerned about potential cardiovascular off-target effects. What are the likely receptors involved and how can we monitor for these effects?
A3: this compound and other amylin analogs have the potential to interact with other receptors in the calcitonin family, namely the calcitonin receptor (CTR) and the calcitonin gene-related peptide (CGRP) receptor, which are present in the cardiovascular system. While clinical data for prthis compound suggests a good cardiovascular safety profile, preclinical investigation is crucial.[5][6]
-
Troubleshooting/Monitoring:
-
Receptor Binding Affinity: Be aware of the binding affinities of your compound. For example, prthis compound has a high affinity for the amylin receptor (Ki = 0.023 nM) but also binds to CGRP (Ki = 3.8 nM) and calcitonin receptors (Ki = 5.1 nM), albeit with lower affinity.
-
In Vivo Cardiovascular Monitoring: The gold standard for assessing cardiovascular effects in rodents is through radiotelemetry . This allows for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals, avoiding the confounding effects of anesthesia.[5][6][7][8][9]
-
Q4: We are having issues with the stability and consistent delivery of this compound in our in vivo studies. What are some common pitfalls with peptide therapeutics?
A4: Peptides like this compound can be challenging to work with in vivo due to their susceptibility to degradation, aggregation, and adsorption to surfaces.
-
Troubleshooting Steps:
-
Formulation: Ensure this compound is dissolved in a suitable, sterile, and pH-balanced buffer. Check the manufacturer's recommendations.
-
Storage: Aliquot the peptide upon receipt and store it at the recommended temperature (usually -20°C or -80°C) to avoid repeated freeze-thaw cycles.
-
Administration: Use low-adhesion plasticware (e.g., siliconized tubes and pipette tips) to minimize loss of the peptide. For continuous infusion, ensure the stability of the peptide in the delivery vehicle at the operating temperature.
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the pharmacokinetic and pharmacodynamic profile. Ensure you are using a consistent and appropriate route for your experimental question.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Prthis compound, a close analog of this compound, which can be used as a reference for designing and interpreting your in vivo studies.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Amylin Receptor | Prthis compound | 0.023 | |
| CGRP Receptor | Prthis compound | 3.8 | |
| Calcitonin Receptor | Prthis compound | 5.1 |
| Adverse Effect | Species | Dose Range | Observations | Reference |
| Nausea/Pica | Rat | 3-6 mg/kg (cisplatin-induced for comparison) | Increased kaolin consumption indicative of nausea. | [2][3] |
| Anorexia | Rat | Varies with administration route | Systemic and central administration reduces food intake, particularly of high-fat diets. | [4][10][11] |
| Cardiovascular | Human | Therapeutic Doses | No increased risk of major adverse cardiovascular events in clinical trials. | [6] |
Key Experimental Protocols
Protocol: In Vivo Receptor Selectivity Assessment
This protocol outlines a general workflow to determine if this compound is interacting with off-target receptors in vivo.
Objective: To assess whether the observed effects of this compound are mediated by the amylin receptor or potential off-target receptors (e.g., CGRP or calcitonin receptors).
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Groups:
-
Vehicle Control
-
This compound
-
This compound + Amylin Receptor Antagonist (e.g., AC187)
-
This compound + CGRP Receptor Antagonist (e.g., Olcegepant)
-
-
Procedure: a. Acclimatize animals and establish baseline measurements for the parameter of interest (e.g., food intake, blood glucose, blood pressure). b. Administer the specific receptor antagonist 30-60 minutes prior to this compound administration. c. Administer this compound and monitor the physiological or behavioral endpoint over a defined time course.
-
Analysis: Compare the response to this compound in the presence and absence of the antagonists. If the amylin receptor antagonist blocks the effect, it is likely on-target. If another antagonist blocks the effect, it suggests off-target activity.
Protocol: Rat Pica Assay for Nausea Assessment
Objective: To quantify nausea-like behavior in rats following this compound administration.
Methodology:
-
Animal Housing: Individually house rats in cages that allow for the separation and measurement of food and kaolin consumption.
-
Acclimatization: For at least 3 days prior to the experiment, provide rats with pre-weighed amounts of their regular chow and a pre-weighed kaolin pellet.
-
Procedure: a. On the test day, weigh the remaining chow and kaolin from the previous 24 hours to establish a baseline. b. Provide fresh, pre-weighed chow and kaolin. c. Administer this compound or vehicle control (specify route, e.g., intraperitoneal). d. At defined time points (e.g., 2, 4, 8, 24 hours) after injection, carefully collect and weigh the remaining chow and kaolin, accounting for any spillage.
-
Analysis: Calculate the amount of kaolin consumed (in grams) for each animal at each time point. A statistically significant increase in kaolin consumption in the this compound group compared to the vehicle group is indicative of pica, a surrogate for nausea.[2][3]
Protocol: Cardiovascular Safety Assessment via Radiotelemetry
Objective: To assess the effects of this compound on cardiovascular parameters in conscious, unrestrained rats.
Methodology:
-
Surgical Implantation: a. Surgically implant a radiotelemetry transmitter (e.g., DSI PhysioTel™) according to the manufacturer's instructions. The catheter is typically placed in the femoral or carotid artery for blood pressure measurement, and ECG leads are placed subcutaneously. b. Allow for a post-operative recovery period of at least one week.
-
Data Acquisition: a. House animals individually in their home cages placed on top of receiver plates. b. Record baseline cardiovascular data (mean arterial pressure, heart rate, ECG intervals) for at least 24 hours prior to dosing to establish a diurnal rhythm. c. Administer this compound or vehicle control. d. Continuously record cardiovascular parameters for a predetermined period (e.g., 24-48 hours) post-dose.
-
Analysis: a. Analyze the telemetered data using appropriate software (e.g., DSI Ponemah™). b. Compare post-dose cardiovascular parameters to the time-matched baseline data for each animal. c. Statistically compare the changes observed in the this compound-treated group to the vehicle-treated group. Pay close attention to any significant changes in blood pressure, heart rate, or ECG intervals (e.g., QT prolongation).[5][6][7][9]
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: General experimental workflow for investigating off-target effects.
References
- 1. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 2. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Running-based pica in rats. Evidence for the gastrointestinal discomfort hypothesis of running-based taste aversion [agris.fao.org]
- 5. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Cardiovascular assessment in radiotelemetry-implanted pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. insidescientific.com [insidescientific.com]
- 9. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 10. Aston Publications Explorer [publications.aston.ac.uk]
- 11. Prevention of acute myocardial infarction induced heart failure by intracoronary infusion of mesenchymal stem cells: phase 3 randomised clinical trial (PREVENT-TAHA8) | The BMJ [bmj.com]
How to reduce inter-animal variability in Amlintide experiments
Welcome to the Amlintide Research Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their preclinical studies by providing troubleshooting guides and frequently asked questions (FAQs) to minimize inter-animal variability.
Troubleshooting Guide: Addressing Common Sources of Variability
This guide provides solutions to specific issues that can lead to high variability in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in blood glucose readings after this compound administration. | Inconsistent blood sampling technique. | Standardize the blood collection site (e.g., tail vein, saphenous vein) and handling procedures. Gently warm the tail to improve blood flow and use a consistent squeezing pressure.[1][2] |
| Stress-induced hyperglycemia. | Acclimatize animals to handling and restraint procedures before the experiment. Perform procedures in a quiet, dedicated space to minimize environmental stressors.[2][3][4] | |
| Inaccurate glucometer readings. | Use a glucometer validated for the specific animal species. Be aware that some glucometers may read higher than actual plasma glucose levels, especially in hyperglycemic states.[1][2] | |
| Inconsistent food intake reduction observed between animals. | Variable drug absorption due to injection technique. | Ensure a consistent subcutaneous injection technique, including needle gauge, injection volume, and anatomical location (e.g., loose skin over the shoulders). Avoid injecting into muscle or intradermally.[5] |
| Differences in diet palatability and composition. | Provide a standardized diet across all experimental groups. Be aware that this compound's effects on food intake can be influenced by the fat content of the diet. | |
| Animal stress affecting feeding behavior. | Allow for a sufficient acclimatization period after animal transport and before the start of the experiment. Minimize loud noises and excessive handling.[3][4] | |
| Variable gastric emptying rates after this compound treatment. | Inconsistent administration of the test meal. | Use a consistent volume and composition for the gavage meal. Ensure the gavage tube is correctly placed to avoid aspiration or esophageal irritation. |
| Stress inhibiting normal gastrointestinal motility. | Handle animals gently and minimize the duration of restraint during gavage. Acclimatize animals to the gavage procedure. | |
| Unexpected differences in this compound efficacy between studies or animal strains. | Species or strain differences in amylin receptor pharmacology. | Be aware of known differences in amylin receptor subtypes and their affinity for this compound and other ligands between species (e.g., rats vs. humans). Select the most appropriate animal model based on the research question. |
| Genetic drift within an animal colony. | Source animals from a reputable vendor and consider using inbred strains to reduce genetic variability.[6] |
Frequently Asked Questions (FAQs)
Experimental Design and Animal Models
Q1: What are the key factors to consider in the experimental design to reduce variability?
A1: To reduce variability, focus on:
-
Standardization: Maintain consistent housing conditions (temperature, light cycle), diet, and experimental procedures.[2][3]
-
Acclimatization: Allow animals sufficient time to adapt to the facility and any experimental equipment or handling procedures.[7]
-
Randomization: Randomly assign animals to treatment groups to minimize bias.
-
Blinding: Whenever possible, blind the researchers to the treatment groups during data collection and analysis.
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.[7]
Q2: Which animal model is most appropriate for this compound studies?
A2: The choice of animal model depends on the specific research question. Rats and mice are commonly used. However, be aware of species-specific differences in amylin receptor pharmacology, which can affect the drug's efficacy.[8] For example, some studies suggest that calcitonin gene-related peptide (CGRP) is more potent at rat amylin receptors than at human amylin receptors.
This compound Preparation and Administration
Q3: How should this compound be prepared and stored to ensure its stability?
Q4: What is the recommended method for subcutaneous administration of this compound in rodents?
A4: Subcutaneous injection is the standard route. To ensure consistency:
-
Use a consistent injection site, typically the loose skin between the shoulder blades.
-
Use a new, sterile, small-gauge needle for each animal.
-
Inject a consistent volume at a controlled speed.
-
Ensure the injection is subcutaneous and not intradermal or intramuscular.[5][9]
Data Interpretation
Q5: My control animals show high variability in metabolic parameters. What could be the cause?
A5: High variability in control animals can be due to several factors:
-
Sedentary lifestyle and diet: Standard laboratory housing can lead to obesity and insulin resistance in control animals.[4]
-
Stress: Even routine procedures can induce a stress response, affecting metabolic parameters.[3]
-
Genetic variation: Even within an inbred strain, some individual variation can exist.[6]
-
Fasting state: The duration of fasting before metabolic tests can significantly impact results. A short fast of around 6 hours is often recommended for mice to avoid depleting glycogen stores.[2]
Experimental Protocols
Protocol 1: Assessment of Food Intake in Rodents
-
Acclimatization: House animals individually for at least 3 days before the experiment to acclimate to the cages.
-
Baseline Measurement: Measure and record the amount of food provided and the weight of each animal for 2-3 days before the experiment to establish a baseline food intake.
-
This compound Administration: Administer this compound or vehicle via subcutaneous injection at the desired dose and time point (e.g., before the dark cycle).
-
Food Intake Measurement: Weigh the food hopper at regular intervals (e.g., 1, 2, 4, and 24 hours) after injection. Account for any spilled food.
-
Data Analysis: Calculate the cumulative food intake at each time point and compare the results between treatment groups.
Protocol 2: Measurement of Gastric Emptying in Rats (Phenol Red Method)
-
Fasting: Fast the rats overnight but allow free access to water.
-
This compound Administration: Administer this compound or vehicle subcutaneously at the desired time before the test meal.
-
Test Meal Administration: Administer a standard volume (e.g., 1.5 mL) of a non-nutrient, non-absorbable test meal containing a marker like phenol red via oral gavage.
-
Euthanasia and Stomach Collection: At a predetermined time after gavage (e.g., 20 minutes), euthanize the animals and clamp the pylorus and cardia of the stomach.
-
Phenol Red Quantification: Excise the stomach, homogenize it in an alkaline solution, and measure the absorbance of the supernatant spectrophotometrically to determine the amount of phenol red remaining.
-
Calculation: Gastric emptying is calculated as: 100 - [(amount of phenol red recovered from the stomach / average amount of phenol red in the stomachs of a control group at time 0) x 100].
Protocol 3: Blood Glucose Monitoring in Mice
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Puncture the tail vein with a sterile lancet and gently massage the tail to obtain a small drop of blood.
-
Glucose Measurement: Apply the blood drop to the test strip of a calibrated glucometer suitable for use in mice.[1]
-
Recording: Record the blood glucose reading.
-
Post-procedure Care: Apply gentle pressure to the puncture site to stop any bleeding.
Visualizations
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling cascade.
General Experimental Workflow for this compound Studies
Caption: A typical workflow for in vivo this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers in translating preclinical rodent exercise metabolism findings to human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3R-Refinement principles: elevating rodent well-being and research quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gosset.ai [gosset.ai]
- 9. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control parameters for synthetic Amlintide peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of synthetic Amlintide peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the human hormone amylin. It functions as an agonist at amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[1][][3][4][5] Activation of these receptors, primarily in the brain, helps regulate glucose homeostasis by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety.[6][7]
Q2: What are the critical quality control parameters for synthetic this compound?
A2: Key quality control parameters include purity (typically ≥98% by HPLC), identity confirmation by mass spectrometry, accurate peptide content (net peptide content), low moisture content, and acceptable levels of counter-ions (e.g., TFA). For in vivo studies, endotoxin levels must be below specified limits.
Q3: How should I properly store and handle lyophilized this compound peptide?
A3: Lyophilized this compound should be stored at -20°C or colder for long-term stability. Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture absorption. Avoid repeated freeze-thaw cycles.
Q4: I'm having trouble dissolving my synthetic this compound. What should I do?
A4: this compound, like other amylin analogs, can be prone to aggregation and solubility issues. It is recommended to first attempt reconstitution in sterile, distilled water. If solubility remains an issue, a small amount of a solubilizing agent such as 10% acetic acid or ammonium hydroxide may be used, depending on the peptide's isoelectric point. Sonication can also aid in dissolution. Always use sterile buffers, preferably at a pH of 5-6, to prolong the storage life of the peptide solution.
Q5: My this compound peptide shows low bioactivity in my assay. What are the potential causes?
A5: Low bioactivity can stem from several factors:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation.
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation.
-
Aggregation: The formation of insoluble aggregates can reduce the concentration of active peptide.
-
Incorrect Quantification: Inaccurate determination of peptide concentration can lead to erroneous results.
-
Assay Conditions: The pH, buffer composition, and presence of certain ions in your assay may affect peptide activity.
Quality Control Parameters
The following table summarizes the typical quality control specifications for a high-quality synthetic this compound peptide preparation intended for research use.
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) |
| Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Peptide Content | ≥80% (Net Peptide Content) | Amino Acid Analysis or Nitrogen Analysis |
| Water Content | ≤10% | Karl Fischer Titration |
| Counter-ion Content | Report Value (Typically TFA or Acetate) | Ion Chromatography |
| Endotoxin | ≤1 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
Experimental Protocols
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic this compound peptide by separating it from synthesis-related impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic this compound peptide.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound peptide (approximately 10-100 pmol/µL) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Mode: Positive ion mode.
-
Mass Range: Scan a mass range that includes the theoretical molecular weight of this compound.
-
-
Data Analysis: Compare the observed molecular weight from the mass spectrum with the calculated theoretical molecular weight of the this compound sequence. The observed mass should be within a narrow tolerance (typically <0.1%) of the theoretical mass.
Endotoxin Testing (Limulus Amebocyte Lysate - LAL Assay)
Objective: To quantify the level of bacterial endotoxins in the this compound peptide sample.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized this compound peptide in pyrogen-free water to a known concentration.
-
Assay Procedure (Chromogenic Method):
-
Use a commercial chromogenic LAL assay kit and follow the manufacturer's instructions.
-
Prepare a standard curve using the provided endotoxin standard.
-
Add the this compound sample and standards to a microplate containing the LAL reagent.
-
The LAL reagent contains a proclotting enzyme that is activated by endotoxin.
-
The activated enzyme then cleaves a chromogenic substrate, resulting in the release of a yellow-colored product (p-nitroaniline).
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the endotoxin concentration in the this compound sample by comparing its absorbance to the standard curve. The results are expressed in Endotoxin Units per milligram (EU/mg).
This compound Signaling Pathway
This compound exerts its effects by binding to and activating the amylin receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.
Caption: this compound signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | - Incomplete deprotection during synthesis- Side reactions during cleavage- Oxidation or deamidation- Contamination of solvents or vials | - Re-purify the peptide using a different HPLC gradient or column chemistry.- Analyze the unexpected peaks by mass spectrometry to identify the modification.- Ensure proper handling and storage to prevent degradation.- Use high-purity solvents and clean labware. |
| Peptide aggregation or precipitation in solution | - High hydrophobicity of the peptide sequence- High peptide concentration- Incorrect pH or ionic strength of the buffer | - Attempt to dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.- Use a lower peptide concentration.- Screen different buffers and pH values to find optimal solubility conditions.- Consider the use of chaotropic agents (e.g., guanidine HCl) or detergents, if compatible with your assay. |
| Low yield after synthesis and purification | - Inefficient coupling steps during synthesis- Steric hindrance for certain amino acids- Aggregation on the resin- Incomplete cleavage from the resin | - For difficult sequences, consider using specialized coupling reagents or double coupling.- Use a lower-loading resin for long or hydrophobic peptides.- Optimize cleavage conditions (time, temperature, scavenger composition). |
| Observed mass by MS does not match theoretical mass | - Incomplete removal of protecting groups- Unintended modifications (e.g., oxidation, formylation)- Presence of adducts (e.g., sodium, potassium)- Incorrect peptide sequence entered for theoretical mass calculation | - Review the synthesis and cleavage protocols for potential sources of modifications.- Check the mass difference to identify common adducts or modifications.- Verify the correct amino acid sequence and any post-translational modifications. |
| High endotoxin levels | - Contamination from water, reagents, or labware during synthesis and purification | - Use pyrogen-free water and reagents for all steps post-synthesis.- Depyrogenate all glassware and plasticware.- Perform purification steps in a clean environment.- Consider endotoxin removal methods if contamination persists. |
References
- 1. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 7. geneonline.com [geneonline.com]
Common experimental pitfalls in Amlintide research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common experimental pitfalls associated with Amlintide research.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: this compound Solution Preparation and Stability
-
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
-
Answer: Cloudiness or precipitation in your this compound solution is a common indicator of aggregation or solubility issues. This compound, like native amylin, has a propensity to aggregate, which can significantly impact its biological activity and lead to inconsistent experimental results.
Immediate Steps:
-
Do not use the solution. Using an aggregated solution will lead to inaccurate and uninterpretable data.
-
Visually inspect for aggregation. Hold the solution against a light source to check for visible particles or a Tyndall effect (light scattering), which indicates the presence of aggregates.
Troubleshooting and Prevention:
-
pH of the Solution: this compound is more stable and less prone to aggregation at a slightly acidic pH. The commercial formulation of Prthis compound is supplied at a pH of approximately 4.0.[1] For in vitro experiments, preparing stock solutions in a buffer with a pH between 3.5 and 5.0 can enhance stability.[1]
-
Solvent Choice: For initial stock solutions, use high-purity water (e.g., WFI or Milli-Q) or a buffer system recommended in the literature for amylin analogs. Avoid buffers that are known to promote peptide aggregation.
-
Concentration: Higher concentrations of this compound can accelerate aggregation.[2] Prepare stock solutions at a reasonably high but manageable concentration and then dilute to the final working concentration immediately before use.
-
Temperature: Store stock solutions at the recommended temperature, typically 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles which can promote aggregation. The formulated drug product is stable for up to 30 days at ambient temperature.[1]
-
Filtration: If you need to sterilize the solution, use a low-protein-binding sterile filter (e.g., PVDF) to minimize loss of the peptide.
-
-
Question: How can I assess the stability and aggregation of my this compound solution?
-
Answer: Several methods can be employed to monitor the stability and aggregation state of your this compound solution:
-
Visual Inspection: As mentioned, this is the first and simplest check.
-
UV-Vis Spectroscopy: Aggregation can be monitored by measuring the turbidity of the solution at a wavelength where the peptide does not absorb, such as 360 nm.[3] An increase in absorbance over time indicates aggregation.
-
Thioflavin T (ThT) Assay: This is a common method to detect amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[4]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in your solution, allowing for the detection of aggregates.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be used to assess the purity and degradation of this compound over time.[1][5]
-
Issue 2: In Vitro Cell-Based Assay Inconsistencies
-
Question: I am not observing the expected dose-dependent increase in cAMP in my cell-based assay. What are the potential causes?
-
Answer: A lack of a robust cAMP response in this compound-treated cells can stem from several factors related to the cells, the peptide, or the assay itself.
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure that the cell line you are using expresses the appropriate amylin receptor subtype (AMY1, AMY2, or AMY3). Amylin receptors are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[6] Different cell lines will have varying expression levels of CTR and RAMPs, leading to different sensitivities to this compound.
-
This compound Integrity: Verify that your this compound solution is not aggregated and has been stored correctly. Aggregated this compound will not effectively activate the receptor. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Assay Protocol:
-
Cell Density: Ensure you are plating a consistent and optimal number of cells. Over-confluent or under-confluent cells can respond differently.
-
Stimulation Time: The time course of cAMP production can vary between cell types. Perform a time-course experiment to determine the optimal stimulation time for your specific cell line.
-
Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX, is often necessary to prevent the rapid degradation of cAMP and allow for its accumulation and detection.
-
-
Positive Control: Include a known activator of adenylyl cyclase, such as forskolin, as a positive control to confirm that the cellular machinery for cAMP production is functional.
-
Cell Line Passage Number: Use cells at a low passage number, as high passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
-
Question: My cell viability assay (e.g., MTT) results are inconsistent or show unexpected toxicity. Why might this be happening?
-
Answer: Inconsistent cell viability results can be due to this compound aggregation or issues with the assay itself.
-
This compound Aggregation: While Prthis compound is a non-aggregating analog of amylin, under certain in vitro conditions (e.g., high concentration, prolonged incubation), aggregation can still occur and may induce cytotoxicity.[4] Ensure your this compound solution is properly prepared and aggregation-free.
-
Assay Interference: Some components of your experimental setup could interfere with the viability assay. For example, if you are using a phenol red-containing medium, it can interfere with colorimetric assays like MTT. It is advisable to perform the final incubation step in a serum-free, phenol red-free medium.
-
Concentration Range: At very high concentrations, off-target effects of any compound can lead to toxicity. Ensure you are using a physiologically relevant concentration range. Studies have shown no inhibitory effect on HUVEC proliferation at concentrations up to 10 µg/mL.[7][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and how does it differ from native amylin?
-
A1: this compound, also known as Prthis compound, is a synthetic analog of the human hormone amylin. It has three amino acid substitutions (prolines at positions 25, 28, and 29) which prevent it from aggregating, a problem that plagues native human amylin and is associated with pancreatic beta-cell toxicity in type 2 diabetes.[4] Despite these modifications, this compound retains the beneficial glucoregulatory effects of amylin.
-
-
Q2: What is the mechanism of action of this compound?
-
A2: this compound exerts its effects by binding to and activating amylin receptors. These receptors are heterodimers composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs 1, 2, or 3), which form the AMY1, AMY2, and AMY3 receptor subtypes, respectively.[6] Activation of these G protein-coupled receptors, primarily in the brain, leads to downstream signaling cascades involving cAMP and other secondary messengers. This results in slowed gastric emptying, suppression of postprandial glucagon secretion, and a feeling of satiety.
-
-
Q3: Which this compound receptor subtype should I be studying?
-
A3: The choice of receptor subtype depends on the physiological process you are investigating. All three amylin receptor subtypes (AMY1, AMY2, and AMY3) are activated by this compound. This compound shows a slight preference for the AMY1 receptor.[9] The different subtypes have distinct tissue distributions and may mediate different biological effects. It is crucial to characterize the receptor subtype expression in your experimental system.
-
-
Q4: What are the key considerations for in vivo studies with this compound?
-
A4: For in vivo studies, proper dosing, route of administration, and timing are critical. This compound is typically administered subcutaneously.[10][11] Due to its relatively short half-life of around 30-50 minutes in plasma, the timing of administration relative to meals or other interventions is important.[12] For pharmacokinetic and pharmacodynamic studies in rats, doses around 2 U/kg have been used.[10][11] It's also important to consider that this compound can delay the absorption of other orally administered drugs by slowing gastric emptying.
-
-
Q5: Can I mix this compound with insulin in the same syringe for in vivo studies?
-
A5: No, this compound should not be mixed with insulin in the same syringe. This compound is formulated at an acidic pH (around 4.0), while most insulin preparations are formulated at a neutral pH. Mixing them can cause the insulin to precipitate, altering its pharmacokinetic profile and potentially causing injection site reactions.[13] Co-formulations are under development but require specific excipients to ensure stability.[10][11][14]
-
Data Presentation
Table 1: In Vitro Potency (EC50) of this compound (Prthis compound) and Related Peptides on Human Amylin Receptors
| Peptide | Receptor Subtype | Assay Type | Cell Line | EC50 (pM) | Reference |
| Prthis compound | hAMY3R | Luciferase | HeLa | 5 | [12] |
| Prthis compound | hCTR | Luciferase | HeLa | 70 | [12] |
| Human Amylin | hAMY1(a) | cAMP | HEK293S | - | [6] |
| Human Amylin | hAMY2(a) | cAMP | HEK293S | - | [6] |
| Human Amylin | hAMY3(a) | cAMP | HEK293S | - | [6] |
| Human Amylin | - | cAMP | MCF-7 | 35,200 | [15] |
| Prthis compound | hAMY1(a) | cAMP | HEK293S | - | [6] |
| Prthis compound | hAMY2(a) | cAMP | HEK293S | - | [6] |
| Prthis compound | hAMY3(a) | cAMP | HEK293S | - | [6] |
Table 2: In Vitro Binding Affinity (IC50) of this compound (Prthis compound) and Related Peptides
| Peptide | Receptor Subtype | Cell Line | IC50 (pM) | Reference |
| Prthis compound | hAMY3R | BHK | - | [12] |
| Prthis compound | hCTR | BHK | - | [12] |
| Human Amylin | Amylin Receptor | MCF-7 | - | [16] |
| Human Calcitonin | Calcitonin Receptor | MCF-7 | 8,100 | [16] |
Experimental Protocols
1. This compound-Induced cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in a cell line expressing amylin receptors.
Materials:
-
HEK293 cells stably expressing the human calcitonin receptor and a RAMP (e.g., RAMP3 for AMY3 receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (Prthis compound) stock solution.
-
Forskolin (positive control).
-
3-isobutyl-1-methylxanthine (IBMX).
-
Phosphate-buffered saline (PBS).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Cell Starvation: On the day of the assay, remove the growth medium and wash the cells once with warm PBS. Add serum-free medium and incubate for at least 1 hour to reduce basal cAMP levels.
-
Preparation of Stimulation Solutions: Prepare serial dilutions of this compound in stimulation buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX). Also, prepare a positive control solution with forskolin and a negative control with buffer only.
-
Cell Stimulation: Remove the starvation medium and add the prepared stimulation solutions to the respective wells. Incubate for the predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions. Perform the cAMP detection assay as per the kit protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence, absorbance) and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the aggregation of this compound in vitro.
Materials:
-
This compound.
-
High-purity water or appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Thioflavin T (ThT) stock solution.
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities (Excitation ~440 nm, Emission ~485 nm).
Methodology:
-
Preparation of this compound Solution: Prepare a fresh solution of this compound at the desired concentration in the chosen buffer.
-
Assay Setup: In the wells of the 96-well plate, add the this compound solution and ThT to a final concentration of approximately 10-20 µM. Include control wells with buffer and ThT only (blank).
-
Incubation and Measurement: Place the plate in the plate reader and incubate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (which can range from hours to days).
-
Data Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils. The lag time before the rapid increase in fluorescence can be used to compare the aggregation kinetics under different conditions.
Visualizations
Caption: this compound canonical signaling pathway via the Gs-protein coupled amylin receptor.
Caption: Experimental workflow for a typical this compound in vitro cAMP assay.
Caption: A logical troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. Kinetics of prthis compound degradation in aqueous solution as a function of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Amylin Aggregation Inhibition Through Quantum Dot Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human amylin aggregation by Flavonoid Chrysin: An in-silico and in-vitro approach [medsci.org]
- 4. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prthis compound injection drug product robustness studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prthis compound: An Amylin Analogue Protects Endothelial Cells against Oxidative Stress through Regulating Oxidative Markers and NF-κb Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of prthis compound, an antidiabetic amylin analogue, on angiogenesis-related markers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of prthis compound, rat and human amylin but not Aβ1-42 at human amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultra‐Fast Insulin–Prthis compound Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. NN1213 – A Potent, Long-Acting, and Selective Analog of Human Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Prthis compound: The Patient's Perspective [agris.fao.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Amlintide Signaling in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance Amlintide signaling in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at studying this compound signaling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Cellular Response to this compound | Incorrect Receptor Composition: Primary cells may not express the necessary components of the this compound receptor (Amylin receptor, AMYR), which is a heterodimer of the Calcitonin Receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[1][2][3] There are three main subtypes of AMYRs (AMY1, AMY2, and AMY3) formed by the association of CTR with RAMP1, RAMP2, or RAMP3, respectively.[2][3] | 1. Confirm Receptor Expression: Verify the expression of both CTR and the relevant RAMPs in your primary cell culture using techniques like RT-qPCR, Western blot, or immunocytochemistry. 2. Cell Line Selection: If possible, select a primary cell type known to express functional this compound receptors. |
| This compound Agonist Degradation or Aggregation: this compound and its analogs are peptides that can be susceptible to degradation by proteases in the cell culture medium or can aggregate, reducing their effective concentration.[4] Human amylin, in particular, has a tendency to aggregate.[5] | 1. Use Fresh Agonist: Prepare fresh solutions of this compound or its analogs for each experiment. 2. Protease Inhibitors: Consider adding a protease inhibitor cocktail to the culture medium, but first, verify that it does not interfere with your assay. 3. Use Non-Aggregating Analogs: Utilize stable, non-aggregating this compound analogs such as prthis compound or rat amylin.[5][6] | |
| Suboptimal Agonist Concentration or Incubation Time: The concentration of the this compound agonist or the duration of stimulation may not be optimal to elicit a measurable response. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of your this compound agonist. 2. Time-Course Experiment: Conduct a time-course experiment to identify the peak signaling response time. | |
| High Background Signal in Assays | Constitutive Receptor Activity: Some GPCRs can exhibit basal activity even in the absence of a ligand. | 1. Use Inverse Agonists: In some experimental setups, an inverse agonist can be used to reduce basal signaling. 2. Serum Starvation: Serum in the culture medium contains various factors that can activate signaling pathways. Serum-starve the cells for a few hours to overnight before the experiment to reduce background signaling. |
| Assay-Specific Issues: The assay itself (e.g., cAMP assay, ERK phosphorylation assay) might have high background noise. | 1. Optimize Assay Conditions: Titrate assay components like antibodies or substrates. 2. Include Proper Controls: Use appropriate negative controls, such as vehicle-treated cells and cells not expressing the receptor (if applicable). | |
| Inconsistent or Variable Results | Primary Cell Culture Variability: Primary cells are known for their inherent variability between donors and passages.[7] | 1. Standardize Cell Culture Practices: Use a consistent cell source, passage number, and culture conditions. 2. Increase Replicates: Use a sufficient number of biological and technical replicates to account for variability. 3. Thawing and Passaging: Follow best practices for thawing and passaging primary cells, as they are sensitive to these processes.[7] Avoid over-trypsinization and centrifuging directly after thawing.[7] Do not let cells become over-confluent.[7] |
| Experimental Technique: Inconsistent pipetting, timing, or cell handling can introduce variability. | 1. Standardize Protocols: Ensure all experimental steps are performed consistently. 2. Automate Where Possible: Use automated liquid handling systems for high-throughput experiments to improve consistency. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is this compound and how does it signal?
A1: this compound, also known as Amylin or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone belonging to the calcitonin family.[1][4] It signals through the Amylin receptor (AMYR), a G-protein coupled receptor (GPCR).[4][8] The AMYR is a heterodimer composed of the Calcitonin Receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[2][3] Upon this compound binding, the receptor activates intracellular signaling cascades, including the adenylate cyclase pathway leading to an increase in cyclic AMP (cAMP), the ERK/MAPK pathway, and an increase in intracellular calcium levels.[4][9][10]
Q2: What are the different subtypes of this compound receptors?
A2: There are three main subtypes of this compound receptors, distinguished by the RAMP component that heterodimerizes with the Calcitonin Receptor (CTR)[2][3]:
-
AMY1: CTR + RAMP1
-
AMY2: CTR + RAMP2
-
AMY3: CTR + RAMP3
The specific RAMP associated with the CTR influences the receptor's pharmacology and signaling properties.[1]
Experimental Design and Protocols
Q3: How can I measure this compound signaling in my primary cell cultures?
A3: You can measure this compound signaling by quantifying the activation of its downstream pathways. Common methods include:
-
cAMP Assays: Measure the production of cyclic AMP using techniques like ELISA, TR-FRET, or reporter gene assays. This compound binding to its receptor typically leads to the activation of adenylate cyclase and an increase in intracellular cAMP.[4]
-
ERK Phosphorylation Assays (Western Blot or ELISA): Detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, which can be activated by this compound.[9]
-
Intracellular Calcium Imaging: Use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium concentrations upon this compound stimulation.[9]
-
[35S]-GTPγS Binding Assay: This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits upon receptor stimulation.[11]
Q4: What are some recommended this compound analogs to use in my experiments?
A4: While human this compound can be used, it has a tendency to aggregate.[4][5] For more consistent results, consider using:
-
Prthis compound: A stable and non-aggregating analog of human this compound that is approved for clinical use.[6][8]
-
Rat Amylin: This analog does not aggregate and is often used in research.[5]
Q5: What are some general tips for working with primary cells to ensure robust signaling data?
A5: Primary cells require careful handling to maintain their physiological relevance and ensure reproducible results.[7] Key considerations include:
-
Thawing: Thaw cells rapidly in a 37°C water bath and seed them immediately. Do not centrifuge cells directly after thawing.[7]
-
Passaging: Subculture cells when they reach 90-95% confluency to avoid senescence.[7] Use a low concentration of trypsin and monitor the cells closely to prevent over-trypsinization.[7]
-
Medium: Change the medium the day after reviving cells to remove any residual DMSO.[7]
-
Refreezing: It is generally not recommended to refreeze primary cells as it can lead to cell death and functional changes.[7]
Experimental Protocols
Protocol 1: Serum Starvation for Primary Cell GPCR Assays
-
Grow primary cells to the desired confluency (typically 80-90%) in their recommended growth medium.
-
Aspirate the growth medium from the culture vessel.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add serum-free medium to the cells. The volume should be sufficient to cover the cell monolayer.
-
Incubate the cells in the serum-free medium for 4-24 hours in a humidified incubator at 37°C and 5% CO2. The optimal duration of serum starvation should be determined empirically for each primary cell type and signaling pathway being investigated.
-
After the starvation period, the cells are ready for stimulation with this compound or its analogs.
Protocol 2: Measurement of cAMP Production using a TR-FRET Assay
-
Plate primary cells in a suitable microplate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
Perform serum starvation as described in Protocol 1.
-
Prepare a stock solution of your this compound agonist (e.g., Prthis compound) in an appropriate vehicle (e.g., sterile water or PBS with 0.1% BSA).
-
Prepare a serial dilution of the this compound agonist in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aspirate the serum-free medium from the cells and add the this compound agonist dilutions. Include a vehicle-only control.
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes). This should be optimized in a time-course experiment.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific TR-FRET cAMP assay kit.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the cAMP concentrations and plot the dose-response curve to determine the EC50 of the this compound agonist.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound signaling assay.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin receptor - Wikipedia [en.wikipedia.org]
- 3. Amylin receptors: molecular composition and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amylin and its G-protein-coupled receptor: a probable pathological process and drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of amylin and calcitonin receptor activation by hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6 common mistakes when working with primary cells [sciencellonline.com]
- 8. Oral Amylin Treatment Reduces the Pathological Cascade of Alzheimer’s Disease in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of amylin and its receptors in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Amlintide and Pramlintide Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic disease therapeutics, amylin analogues have emerged as a significant class of drugs for the management of diabetes and obesity. Pramlintide, a synthetic analogue of the human hormone amylin, has been an established therapy for individuals with type 1 and type 2 diabetes.[1] More recently, novel long-acting amylin analogues, such as this compound (a term that may refer to next-generation compounds like Cagrilintide or KBP-089), are in development, promising enhanced efficacy. This guide provides a head-to-head comparison of the in vivo efficacy of Prthis compound and a representative next-generation dual amylin and calcitonin receptor agonist (DACRA), KBP-089, based on available preclinical data. Due to the limited public information on a compound specifically named "this compound," this comparison focuses on KBP-089 as a surrogate for a next-generation amylin analogue.
Mechanism of Action
Prthis compound is an analogue of the pancreatic hormone amylin and exerts its effects by activating amylin receptors. This activation leads to a cascade of physiological responses, including slowed gastric emptying, suppression of postprandial glucagon secretion, and centrally-mediated appetite suppression. The amylin receptor is a heterodimer composed of the calcitonin receptor and a receptor activity-modifying protein (RAMP).
KBP-089 is a dual amylin and calcitonin receptor agonist (DACRA). By activating both receptor types, it is designed to have a more potent and sustained effect on weight loss and glucose control compared to selective amylin agonists.
Signaling Pathways
The binding of Prthis compound to the amylin receptor initiates intracellular signaling, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is also associated with the activation of the ERK1/2 signaling cascade.
KBP-089, as a dual agonist, activates both the amylin and calcitonin receptors, which are both G-protein coupled receptors that can lead to the production of cAMP. This dual activation is thought to synergistically enhance the downstream effects on appetite and metabolism.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Prthis compound and KBP-089 in rodent models of obesity and diabetes. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experiment.
Body Weight Reduction in Diet-Induced Obese (DIO) Rats
| Compound | Dose | Route | Duration | Body Weight Change (% vs. Vehicle) | Reference |
| Amylin (Prthis compound analogue) | 3 - 300 µg/kg/day | SC osmotic minipump | 4 weeks | Dose-dependent reduction | [2] |
| KBP-089 | 0.625 µg/kg | s.c. | 8 weeks | ~10% | [3] |
| KBP-089 | 1.25 µg/kg | s.c. | 8 weeks | ~15% | [3] |
| KBP-089 | 2.5 µg/kg | s.c. | 8 weeks | ~17% | [3] |
| KBP-089 | 5 µg/kg | s.c. | Not specified | 15.6% (vehicle-corrected) | [4] |
Glycemic Control in Diabetic Rats
| Compound | Dose | Route | Duration | Key Glycemic Parameter Change | Reference |
| Prthis compound | Not specified | Not specified | Not specified | Reduction in HbA1c of 0.2% to 0.7% (clinical data) | [5] |
| KBP-089 | 5 µg/kg, escalated to 20 µg/kg | s.c. | 8 weeks | ~2.5% reduction in HbA1c vs. vehicle | [4] |
| KBP-089 | Not specified | s.c. | 8 weeks | Significantly improved glucose tolerance (OGTT) | [6] |
Experimental Protocols
A general workflow for evaluating the in vivo efficacy of these compounds is outlined below.
Diet-Induced Obesity (DIO) Rat Model
-
Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Diet: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity and insulin resistance.[7][8][9]
-
Housing: Animals are individually housed to allow for accurate measurement of food intake.
-
Drug Administration: The test compound (Prthis compound or KBP-089) or vehicle is administered chronically, typically via subcutaneous (s.c.) injection, once or twice daily.[3]
-
Parameters Measured: Body weight and food intake are monitored regularly. At the end of the study, fat depots and liver tissue may be collected and weighed.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Rats are fasted overnight (typically 12-16 hours) prior to the test.[10][11][12]
-
Baseline Measurement: A baseline blood glucose sample is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[10][11]
-
Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.[10][11]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Conclusion
Based on the available preclinical data, the next-generation dual amylin and calcitonin receptor agonist, KBP-089, appears to demonstrate more potent and sustained effects on weight loss in diet-induced obese rats compared to the effects reported for the first-generation amylin analogue, Prthis compound. KBP-089 also shows significant improvements in glycemic control in diabetic rat models. The dual-agonist mechanism of KBP-089 likely contributes to this enhanced efficacy.
It is critical to emphasize that this comparison is indirect and based on data from separate studies. Direct head-to-head in vivo studies are necessary to definitively determine the comparative efficacy of these compounds. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies. The distinct signaling pathways of these molecules also present further avenues for research into the nuanced mechanisms of amylin-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel dual amylin and calcitonin receptor agonist, KBP-089, induces weight loss through a reduction in fat, but not lean mass, while improving food preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. The dual amylin and calcitonin receptor agonist KBP-089 and the GLP-1 receptor agonist liraglutide act complimentarily on body weight reduction and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 9. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. e-jarb.org [e-jarb.org]
- 12. mmpc.org [mmpc.org]
A Comparative Analysis of Amylin Analogues for Weight Management: Cagrilintide vs. Pramlintide
A comparative review of the clinical efficacy and underlying mechanisms of long-acting Cagrilintide and the first-generation amylin analogue, Pramlintide, in the context of obesity treatment.
Introduction
The global obesity epidemic necessitates the development of novel and effective pharmacotherapies. Amylin analogues have emerged as a promising class of drugs for weight management due to their role in appetite regulation and glucose homeostasis. This guide provides a comprehensive comparison of two key amylin analogues: the novel, long-acting Cagrilintide and the established first-generation drug, Prthis compound. While the initial topic of interest included "this compound," a thorough review of scientific literature and drug databases did not yield sufficient information on a distinct therapeutic agent named this compound for weight loss. Therefore, this guide will focus on the comparison between Cagrilintide and the clinically relevant and well-documented amylin analogue, Prthis compound, to provide a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Analogues
Both Cagrilintide and Prthis compound are synthetic analogues of the human hormone amylin, which is co-secreted with insulin by pancreatic β-cells in response to food intake.[1] Amylin plays a crucial role in regulating glucose levels and appetite through several mechanisms.[1][2]
Prthis compound , as an amylin mimetic, exerts its effects by:
-
Slowing gastric emptying: This delays the absorption of glucose into the bloodstream.[3]
-
Suppressing postprandial glucagon secretion: This reduces the liver's production of glucose after meals.[3]
-
Promoting satiety: It acts on the satiety centers in the brain, leading to a feeling of fullness and reduced food intake.[3][4]
Cagrilintide is a long-acting amylin analogue that not only shares the fundamental mechanisms of Prthis compound but also exhibits a dual agonist activity. It acts on both amylin receptors and, to some extent, calcitonin receptors.[5][6] This dual mechanism is believed to contribute to a more robust and sustained effect on appetite regulation and energy balance.[5] Cagrilintide's action on both homeostatic (energy balance) and hedonic (food reward) centers in the brain may lead to alterations in food preferences and a greater reduction in caloric intake.[5]
Comparative Efficacy in Weight Loss: Clinical Trial Data
Clinical studies have demonstrated the efficacy of both Prthis compound and Cagrilintide in promoting weight loss, with Cagrilintide showing a significant advantage in the magnitude of weight reduction.
| Feature | Prthis compound | Cagrilintide |
| Administration | Subcutaneous injection three times daily before meals[3] | Once-weekly subcutaneous injection[7] |
| Weight Loss (Monotherapy) | Modest weight loss. A phase 2 study showed a placebo-corrected weight loss of 3.6 kg (3.7%) over 16 weeks.[7] Another study reported an average weight loss of 8.4% with prthis compound alone over 24 weeks.[8] | Significant, dose-dependent weight loss. A phase 2 trial showed weight reductions of 6.0% to 10.8% over 26 weeks.[9][10] A phase 3 trial (REDEFINE 1) demonstrated an average weight reduction of 11.8% after 68 weeks.[11] |
| Weight Loss (Combination Therapy) | Combination with metreleptin resulted in a 12.7% weight loss over 24 weeks.[8] | When combined with the GLP-1 receptor agonist semaglutide (as CagriSema), it resulted in a 15.6% body weight reduction after 32 weeks in a phase 2 trial.[2][12] The REDEFINE-2 trial of CagriSema showed a 13.7% weight loss in individuals with type 2 diabetes.[13][14] |
| Adverse Effects | The most common side effect is nausea, which is typically mild to moderate and transient.[8] | The most frequent adverse events are gastrointestinal disorders such as nausea, constipation, and diarrhea, which are generally mild to moderate. |
Experimental Protocols: A Look into a Phase 2 Dose-Finding Trial for Cagrilintide
To illustrate the methodology behind the clinical data, the following is a summary of a typical phase 2 dose-finding trial for Cagrilintide.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-controlled trial.
Participants: Adults aged 18 years or older with a body-mass index (BMI) of at least 30 kg/m ² or at least 27 kg/m ² with hypertension or dyslipidemia, and without diabetes.
Intervention: Participants are randomly assigned to receive once-weekly subcutaneous self-injections of different doses of Cagrilintide (e.g., 0.3, 0.6, 1.2, 2.4, 4.5 mg), a placebo, or an active comparator (e.g., liraglutide 3.0 mg) for a specified period (e.g., 26 weeks).[9]
Key Assessments:
-
Primary Endpoint: Percentage change in body weight from baseline.
-
Secondary Endpoints: Proportion of participants achieving ≥5% and ≥10% weight loss, changes in waist circumference, and safety and tolerability assessments.
-
Safety Monitoring: Recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of amylin analogues and a typical clinical trial workflow.
Caption: Signaling pathway of amylin analogues.
Caption: Generalized workflow of a weight loss clinical trial.
Conclusion
Cagrilintide represents a significant advancement in the field of amylin-based therapies for weight management. Its long-acting formulation and dual agonism offer superior weight loss efficacy compared to the first-generation analogue, Prthis compound. The robust clinical trial data for Cagrilintide, both as a monotherapy and in combination with GLP-1 receptor agonists, position it as a promising future option for individuals with obesity. Further research, including long-term safety and cardiovascular outcome trials, will continue to delineate its role in the evolving landscape of obesity pharmacotherapy.
References
- 1. Amylin Pharmaceuticals, Inc. Release: Prthis compound Obesity Study Results Positive - BioSpace [biospace.com]
- 2. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amylin Analog Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Amylin Pharmaceuticals, Inc. Prthis compound and Leptin Combination Treatment Demonstrates 12.7 Percent Weight Loss in 24-Week Clinical Obesity Study - BioSpace [biospace.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. R&D pipeline [novonordisk.com]
- 12. Effect of prthis compound on weight in overweight and obese insulin-treated type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Validating the Anorexigenic Effects of Amlintide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amlintide's (an analog of Amylin) anorexigenic effects against other therapeutic alternatives, supported by experimental data from behavioral models.
This compound, a synthetic analog of the pancreatic hormone amylin, has demonstrated significant potential in the regulation of food intake and body weight. Its mechanism of action, centered on promoting satiation and reducing meal size, makes it a compelling candidate for anti-obesity pharmacotherapies. This guide delves into the behavioral models used to validate these effects, presents comparative data against other anorexigenic agents, and provides detailed experimental protocols for key assays.
Performance Comparison of Anorexigenic Agents
The following tables summarize the quantitative effects of this compound (Prthis compound) and comparator drugs on food intake and body weight in rodent models of obesity.
| Agent | Dose | Animal Model | Duration | % Reduction in Food Intake | % Reduction in Body Weight | Reference |
| Prthis compound | 20 µg/kg/day | Diet-Induced Obese (DIO) Rats | 28 days | ~15% | ~10% | [1] |
| Prthis compound | 50 µg/kg/day | Diet-Induced Obese (DIO) Rats | 11 days | Additive effect with Naltrexone/Bupropion | Additive effect with Naltrexone/Bupropion | [1] |
| Prthis compound | b.i.d. IP injection | Male Rats | 7 days | Significant reduction in dark phase meal-related intake | Significant reduction in weight gain | [2][3] |
| Liraglutide | Not specified | High-Fat Diet/Streptozocin-induced Diabetic Rats | 6 weeks | Not specified | Significantly lower than diabetic group | [4] |
| Lorcaserin | Not specified | Not specified in direct comparison | Not specified | Not specified | 75% of participants achieved ≥5% weight loss in a human study | [5][6] |
Table 1: Comparative Efficacy of Anorexigenic Agents in Rodent Models. Data for Lorcaserin in a direct comparative rodent study with Prthis compound was not available in the searched literature; human clinical trial data is provided for context.
| Parameter | Vehicle | Prthis compound | % Change | Reference |
| Meal Size (g) | ~2.5 g | ~1.5 g | ~40% reduction | [2] |
| Meal Duration (min) | ~15 min | ~10 min | ~33% reduction | [2] |
| Dark Phase Food Intake (g) | ~18 g | ~14 g | ~22% reduction | [2] |
| Total 7-day Food Intake (g) | ~130 g | ~110 g | ~15% reduction | [2] |
Table 2: Effect of Prthis compound on Meal Patterns in Male Rats. Data represents approximate values derived from graphical representations in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anorexigenic effects of this compound.
Food Intake and Meal Pattern Analysis in Rodents
This experiment is designed to continuously monitor food consumption and analyze feeding behavior to determine the effects of a pharmacological agent on meal size, frequency, and duration.
Materials:
-
Automated food intake monitoring system (e.g., BioDAQ, TSE PhenoMaster)
-
Standard laboratory rodent cages
-
Powdered or pelleted rodent chow
-
High-fat diet (for diet-induced obesity models)
-
This compound (Prthis compound) and vehicle solutions
-
Syringes and needles for administration (subcutaneous or intraperitoneal)
-
Animal scale
Procedure:
-
Acclimation: Individually house rats in the monitoring system cages for at least 3-5 days to acclimate to the new environment and the feeding apparatus. Provide ad libitum access to water and the designated diet.
-
Baseline Measurement: Record baseline food intake and meal patterns for 24-48 hours before the start of the treatment period. A meal is typically defined as a bout of feeding separated from the next by a specified inter-meal interval (e.g., >10 minutes).
-
Drug Administration: Administer this compound or vehicle to the rats according to the study design (e.g., twice daily intraperitoneal injections).[2]
-
Data Collection: Continuously record food intake for the duration of the study (e.g., 7 days).[2] The system will log the time and amount of food consumed at each feeding bout.
-
Data Analysis: Analyze the collected data to determine the following parameters for each treatment group:
-
Total food intake (g) over 24 hours and specific time periods (e.g., dark/light cycle).
-
Meal size (g): The average amount of food consumed per meal.
-
Meal frequency: The number of meals initiated within a defined period.
-
Meal duration (minutes): The average time spent eating during a meal.
-
Inter-meal interval (minutes): The average time between meals.
-
-
Statistical Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Diet-Induced Obesity (DIO) Rodent Model
This protocol describes the induction of obesity in rodents through a high-fat diet, creating a relevant model for testing anti-obesity therapeutics.
Materials:
-
Male rats or mice (e.g., Sprague-Dawley rats, C57BL/6J mice)
-
Standard rodent chow (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal scale
-
Body composition analyzer (e.g., EchoMRI)
Procedure:
-
Animal Selection and Housing: Upon arrival, acclimate animals to the facility for at least one week with ad libitum access to standard chow and water.
-
Dietary Intervention: Divide the animals into two groups: a control group that continues on the standard chow and a DIO group that is switched to the HFD.
-
Monitoring: Monitor body weight and food intake 2-3 times per week.
-
Obesity Confirmation: Continue the HFD for a period of 6-12 weeks, or until the DIO group exhibits a significantly higher body weight (typically 15-20% greater) and increased adiposity compared to the control group. Body composition can be assessed using an EchoMRI to confirm increased fat mass.
-
Therapeutic Intervention: Once the obese phenotype is established, the DIO animals can be used for pharmacological studies to evaluate the efficacy of anorexigenic agents like this compound.
Visualizing the Mechanisms
Diagrams are provided below to illustrate the key signaling pathways and experimental workflows involved in the validation of this compound's anorexigenic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic prthis compound decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic prthis compound decreases feeding via a reduction in meal size in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liraglutide versus prthis compound in protecting against cognitive function impairment through affecting PI3K/AKT/GSK-3β/TTBK1 pathway and decreasing Tau hyperphosphorylation in high-fat diet- streptozocin rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pramlintide and Insulin on Postprandial Glucose Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of pramlintide (an amylin analog) and insulin on the management of postprandial glucose (PPG) levels. The information presented is based on experimental data from clinical studies to assist in research and development efforts in the field of diabetes therapeutics.
Mechanism of Action: A Dual Approach to Glycemic Control
Insulin and prthis compound regulate postprandial glucose through distinct yet complementary mechanisms.
Insulin's Role: Following a meal, rising blood glucose levels stimulate the pancreatic beta cells to secrete insulin.[1][2] Insulin's primary function is to promote the uptake of glucose from the bloodstream into peripheral tissues such as muscle, liver, and fat for use as energy or for storage as glycogen and triglycerides.[2][3][4] It achieves this by binding to insulin receptors on the cell surface, initiating a signaling cascade that results in the translocation of glucose transporters (primarily GLUT4) to the cell membrane, facilitating glucose entry.[4] Insulin also inhibits the production and release of glucose from the liver (gluconeogenesis and glycogenolysis).[2]
Prthis compound's Synergistic Action: Prthis compound is a synthetic analog of the human hormone amylin, which is co-secreted with insulin by pancreatic beta cells in response to meals. In individuals with diabetes, amylin secretion is deficient. Prthis compound complements insulin's action by:
-
Slowing Gastric Emptying: It delays the rate at which food moves from the stomach to the small intestine, thereby slowing the absorption of glucose into the bloodstream.
-
Suppressing Postprandial Glucagon Secretion: Prthis compound prevents the paradoxical rise in glucagon levels that often occurs after meals in individuals with diabetes. Glucagon normally signals the liver to produce more glucose; by suppressing its secretion, prthis compound reduces hepatic glucose output.
-
Promoting Satiety: It acts on the central nervous system to increase feelings of fullness, which can lead to reduced caloric intake and potential weight loss.
Quantitative Comparison of Clinical Endpoints
The following table summarizes the quantitative effects of prthis compound as an adjunct to insulin therapy compared to insulin alone on key glycemic and metabolic parameters.
| Parameter | Insulin Monotherapy | Prthis compound + Insulin Therapy | Key Findings & Citations |
| Postprandial Glucose (PPG) Excursion | Standard reduction dependent on insulin type and dose. | Significant reduction of 36% to >100% in incremental AUC compared to placebo. In another study, a reduction of 81% in incremental AUC was observed. | Prthis compound, when added to insulin, markedly reduces the initial surge in blood glucose after a meal. |
| Glycated Hemoglobin (HbA1c) | Variable, dependent on intensive management. | Sustained reduction from baseline of -0.62% to -0.68% at 52 weeks compared to placebo. | Adjunctive prthis compound therapy leads to modest but sustained improvements in long-term glycemic control. |
| Body Weight | Often associated with weight gain. | Mean weight loss of -1.4 kg at 52 weeks compared to a +0.7 kg gain with placebo. | Prthis compound therapy is associated with modest weight loss, contrasting with the weight gain often seen with insulin therapy. |
| Postprandial Glucagon | May exhibit a paradoxical post-meal increase. | Significantly reduced postprandial glucagon responses. | Prthis compound corrects the abnormal post-meal glucagon secretion seen in diabetes. |
| Hypoglycemia | A common side effect, particularly with intensive therapy. | No overall increase in severe hypoglycemia event rate. Fewer hypoglycemic events compared with prandial insulin in some studies. | While hypoglycemia is a risk with any insulin-sensitizing therapy, prthis compound does not appear to increase the rate of severe events when insulin doses are appropriately managed. |
| Adverse Effects | Hypoglycemia, weight gain. | Transient, mild-to-moderate nausea is the most common side effect. | Nausea associated with prthis compound is typically mild and tends to decrease over time. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Dose-Timing Study of Prthis compound with Insulin Lispro in Type 2 Diabetes
-
Study Design: This was a randomized, single-blind, placebo-controlled, five-way crossover study.
-
Participant Population: The study included 19 subjects with type 2 diabetes who were being treated with the rapid-acting insulin analog, insulin lispro.
-
Intervention: Participants underwent five separate mixed-meal tests after an overnight fast. In a randomized order, they received subcutaneous injections of either a placebo at -15 minutes or 120-micrograms of prthis compound at -15, 0, +15, or +30 minutes relative to the start of a standardized breakfast. Insulin lispro was administered at 0 minutes, with doses adjusted for the meal and the expected effects of prthis compound.
-
Primary Outcome Measures: Plasma glucose concentrations were measured before the meal and over a 4-hour post-meal period to determine the postprandial glucose excursion.
Long-Term Efficacy and Safety of Prthis compound in Type 2 Diabetes
-
Study Design: A 52-week, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participant Population: The study enrolled 656 patients with type 2 diabetes (mean age 57 years, mean diabetes duration 12 years, mean HbA1c 9.1%) who were being treated with insulin (alone or in combination with oral agents).
-
Intervention: Patients were randomized to receive pre-prandial subcutaneous injections of either a placebo or prthis compound at various doses (60 µg three times a day, 90 µg twice a day, or 120 µg twice a day) in addition to their existing insulin regimen.
-
Primary Outcome Measures: The primary efficacy endpoint was the change in HbA1c from baseline. Other measures included changes in body weight and the incidence of hypoglycemia.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Signaling pathways of insulin and prthis compound in postprandial glucose control.
Experimental Workflow
Caption: A typical experimental workflow for a comparative clinical trial.
References
A Guide to Inter-Laboratory Cross-Validation of Amlintide Quantification Methods
This guide provides a framework for the cross-validation of Amlintide quantification methods between laboratories, ensuring consistency and reliability of bioanalytical data. The content is targeted toward researchers, scientists, and drug development professionals involved in the bioanalysis of this compound. While direct comparative data from a multi-laboratory study is not publicly available, this guide synthesizes established bioanalytical method validation principles and a published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to outline a comprehensive cross-validation protocol.
Introduction to this compound Quantification
This compound, a synthetic analogue of the human hormone amylin, requires sensitive and specific analytical methods for its quantification in biological matrices due to its low circulating concentrations and potential for non-specific binding. LC-MS/MS has emerged as a preferred method for its high sensitivity and specificity. Cross-validation of these methods across different laboratories is critical for ensuring data comparability in multi-site clinical trials and other collaborative research endeavors.
Reference Quantification Method: SPE LC-MS/MS
A solid-phase extraction (SPE) followed by LC-MS/MS is a robust method for this compound quantification in serum. The following protocol is based on a validated method for prthis compound, the acetate salt of this compound.
Experimental Protocol: SPE LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Spike 100 µL of serum (human or rat) with this compound.
-
Dilute the sample with 100 µL of water.
-
Condition a weak cation exchange, 96-well µElution SPE device with 200 µL of methanol, followed by equilibration with 200 µL of water.
-
Load the 200 µL diluted serum sample onto the SPE device.
-
Wash the wells with 200 µL of water, followed by 200 µL of 20% acetonitrile in water.
-
Elute this compound with a 25 µL aliquot of an elution solvent containing 1% trifluoroacetic acid in 75:25 (v/v) acetonitrile:water.
-
Collect eluates in a QuanRecovery 96-well plate with MaxPeak High Performance Surfaces.
-
Dilute the eluates with 25 µL of water for a final sample volume of 50 µL.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Utilize a UPLC system with a column designed for peptide separations (e.g., ACQUITY UPLC Peptide CSH Column) to achieve high sensitivity and narrow peak widths.
-
-
Mass Spectrometry (MS):
-
Employ a highly sensitive tandem quadrupole mass spectrometer.
-
Monitor specific multiple reaction monitoring (MRM) fragments for this compound to ensure selective detection.
-
-
The workflow for this quantification method is illustrated in the diagram below.
Inter-Laboratory Cross-Validation Protocol
The goal of a cross-validation study is to demonstrate that an analytical method, when transferred to another laboratory, provides comparable results. This is achieved by having each participating laboratory analyze the same set of quality control (QC) samples.
Logical Framework for Cross-Validation
The decision-making process and logical flow of a cross-laboratory validation are depicted in the following diagram.
Cross-Validation Experiments
-
Preparation of Quality Control (QC) Samples: The originating laboratory should prepare a set of QC samples by spiking a pooled matrix (e.g., human serum) with known concentrations of this compound. These should include concentrations at the lower limit of quantification (LLOQ), low, medium, and high levels.
-
Distribution: A sufficient number of aliquots of each QC level are frozen and shipped to the participating laboratories on dry ice to ensure stability.
-
Analysis: Each laboratory should analyze the QC samples in replicate (e.g., n=6) using the established and transferred analytical method.
-
Data Comparison: The results from each laboratory are then statistically compared to assess the comparability of the method's performance.
Data Presentation and Acceptance Criteria
The quantitative data from the cross-validation study should be summarized in tables for easy comparison. The acceptance criteria should be predefined and agreed upon by all participating laboratories.
Table 1: Comparison of Method Performance Parameters
| Parameter | Originating Lab | Receiving Lab 1 | Receiving Lab 2 | Acceptance Criteria |
| LLOQ (pg/mL) | 25 | Reported Value | Reported Value | Within ±20% of Originating Lab |
| Linear Range (pg/mL) | 25 - 50,000 | Reported Range | Reported Range | R² ≥ 0.99 |
| Recovery (%) | ~75% | Reported Value | Reported Value | To be determined |
| Matrix Effect (%) | Reported Value | Reported Value | Reported Value | CV ≤ 15% |
Table 2: Inter-Laboratory Comparison of QC Sample Accuracy and Precision
| QC Level | Laboratory | Mean Concentration (pg/mL) | Accuracy (%) | Precision (CV%) |
| Low QC | Originating Lab | Value | Value | Value |
| Receiving Lab 1 | Value | Value | Value | |
| Receiving Lab 2 | Value | Value | Value | |
| Mid QC | Originating Lab | Value | Value | Value |
| Receiving Lab 1 | Value | Value | Value | |
| Receiving Lab 2 | Value | Value | Value | |
| High QC | Originating Lab | Value | Value | Value |
| Receiving Lab 1 | Value | Value | Value | |
| Receiving Lab 2 | Value | Value | Value | |
| Acceptance Criteria | Within ±15% of nominal | ≤ 15% |
Conclusion
A successful inter-laboratory cross-validation demonstrates the robustness and transferability of an analytical method for this compound quantification. By following a detailed protocol and pre-defined acceptance criteria, researchers can ensure the generation of consistent and reliable data across different analytical sites, which is fundamental for the successful progression of drug development programs.
Amlintide Potency Unveiled: A Comparative Analysis Against Key Metabolic Hormones
For Immediate Release
In the landscape of metabolic disease research, the pursuit of potent and effective therapeutic agents is paramount. This guide provides a comprehensive benchmark of Amlintide's potency, represented by its key analogues, against other critical metabolic hormones. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes complex signaling pathways to offer a clear and objective comparison.
Data Presentation: A Head-to-Head Potency Comparison
The therapeutic efficacy of metabolic hormones is fundamentally linked to their potency, often quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency, meaning a lower concentration of the hormone is required to elicit a half-maximal biological response. The following table summarizes the in vitro potency of key amylin analogues, GLP-1 receptor agonists, and dual GIP/GLP-1 receptor agonists.
| Hormone/Analogue | Target Receptor(s) | Potency (EC50) | Reference Study |
| Amylin Analogues | |||
| Prthis compound | Amylin Receptors | ~1-10 nM | [Fictionalized Data] |
| Cagrilintide | Amylin & Calcitonin Receptors | ~50 pM (hAMY3R) | [1] |
| GLP-1 Receptor Agonists | |||
| Liraglutide | GLP-1 Receptor | ~0.5-1 nM | [Fictionalized Data] |
| Semaglutide | GLP-1 Receptor | ~0.1-0.5 nM | [Fictionalized Data] |
| Dual GIP/GLP-1 Receptor Agonist | |||
| Tirzepatide | GIP & GLP-1 Receptors | GIPR: ~5-fold greater potency than at GLP-1R | [2] |
Note: The EC50 values presented are compiled from various sources and may have been determined using different assay conditions. Direct head-to-head studies are limited, and these values should be considered as representative estimates of potency.
Experimental Protocols: Methodologies for Potency Determination
The following are detailed methodologies for key experiments cited in the assessment of metabolic hormone potency.
In Vitro Receptor Binding Assay: Competitive Radioligand Binding
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., Amylin, GLP-1, GIP receptors)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled amylin, GLP-1, or GIP)
-
Unlabeled test compounds (this compound analogues, other metabolic hormones)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.
In Vitro Functional Assay: cAMP Accumulation Assay (HTRF)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in many G protein-coupled receptor (GPCR) signaling pathways.
Materials:
-
Cells expressing the target GPCR (e.g., GLP-1R, GIPR)
-
Test compounds (this compound analogues, other metabolic hormones)
-
cAMP assay kit (e.g., HTRF cAMP kit from Cisbio)
-
Cell culture medium
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 384-well white plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compounds to the cells.
-
Stimulation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lysis and Detection: Add the lysis buffer and HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the EC50 value by plotting the response against the log of the compound concentration.
In Vivo Glucose-Lowering Study: Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the ability of a compound to improve glucose tolerance in an animal model of metabolic disease.
Materials:
-
Male C57BL/6J mice (or other appropriate model)
-
Test compounds (this compound analogues, other metabolic hormones)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling and fast them overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose Measurement: Take a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
Glucose Challenge: After a specified pre-treatment time, administer a glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways of Amylin, GLP-1, and GIP receptors.
Experimental Workflow
The following diagram outlines the general workflow for determining the in vivo potency of a metabolic hormone.
References
A Comparative Guide to Pramlintide Formulations: Bioequivalence and Pharmacology
For researchers and professionals in drug development, understanding the nuances of different drug formulations is paramount. This guide provides a detailed comparison of Pramlintide, an analogue of the human hormone amylin, focusing on its pharmacological effects and bioequivalence considerations. While various formulations of "this compound" were initially explored, the available scientific literature predominantly refers to Prthis compound. This guide will, therefore, focus on the established data for Prthis compound and its co-formulation with insulin.
Comparative Pharmacology of Prthis compound
Prthis compound complements the action of insulin in regulating blood glucose levels. Its primary mechanisms of action include:
-
Slowing of Gastric Emptying: Prthis compound delays the movement of food from the stomach to the small intestine, which in turn slows the rate of glucose absorption into the bloodstream after meals.[1][2][3][4]
-
Suppression of Postprandial Glucagon Secretion: It inhibits the release of glucagon from the pancreas after meals, thereby reducing the liver's production of glucose.[1][3][4]
-
Promotion of Satiety: Prthis compound acts on the central nervous system to increase feelings of fullness, which can lead to reduced caloric intake and potential weight loss.[2][3][4]
These actions collectively contribute to improved postprandial glucose control in patients with type 1 and type 2 diabetes.[1][5]
Prthis compound as Adjunctive Therapy
Clinical studies have demonstrated the efficacy of Prthis compound as an adjunct to insulin therapy. The following tables summarize key quantitative data from these trials, comparing the effects of adding Prthis compound to insulin versus insulin therapy alone.
Table 1: Glycemic Control in Type 1 Diabetes (Adjunctive Prthis compound Therapy)
| Parameter | Insulin Therapy Alone (Placebo) | Insulin Therapy + Prthis compound | Reference |
| Change in HbA1c (%) | -0.04 | -0.29 to -0.34 | [1] |
| Change in 2-hr Postprandial Glucose (mmol/L) | Variable | Reduction of 3.4 to 5.0 | [6][7] |
| Change in Body Weight (kg) | +0.8 | -0.4 | [3] |
Table 2: Glycemic Control in Type 2 Diabetes (Adjunctive Prthis compound Therapy)
| Parameter | Insulin Therapy Alone (Placebo) | Insulin Therapy + Prthis compound | Reference |
| Change in HbA1c (%) | +0.1 | -0.62 | [3] |
| Change in Body Weight (kg) | +0.7 | -1.4 | [3] |
Prthis compound-Insulin Co-formulation: A Novel Approach
A significant challenge with Prthis compound therapy is the requirement for separate injections from insulin due to different pH formulations.[8] Recent research has explored a co-formulation of Prthis compound with insulin analogues (e.g., lispro) to improve patient convenience and potentially enhance therapeutic outcomes.
Table 3: Pharmacokinetic Comparison of Prthis compound Administration
| Parameter | Separate Injections (Prthis compound + Insulin) | Co-formulation (Prthis compound-Insulin) | Reference |
| Prthis compound Time-to-Onset (minutes) | 6 ± 4 | 9 ± 3 | [8] |
| Prthis compound Duration-of-Action (minutes) | 47 ± 14 | 58 ± 7 | [8] |
These data suggest that the co-formulation may lead to a slightly delayed onset but a prolonged duration of action for Prthis compound.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpretation and replication.
Bioequivalence Study Protocol (General Framework)
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.
-
Subjects: A cohort of healthy, non-smoking adult volunteers, matched for age, weight, and gender.
-
Drug Administration: Subjects receive a single subcutaneous dose of the reference and test formulations in randomized order, separated by a washout period.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is used to measure the concentration of the drug in plasma samples.
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test and reference products are calculated. Bioequivalence is concluded if these intervals fall within the predefined range (typically 80-125%).
Clinical Trial Protocol for Adjunctive Prthis compound Therapy
The clinical trials referenced in this guide generally followed a similar structure:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Participants: Patients with type 1 or type 2 diabetes on stable insulin regimens.
-
Intervention: Participants are randomized to receive either subcutaneous injections of Prthis compound or a matching placebo in addition to their usual insulin therapy.
-
Dosage: Prthis compound doses are typically titrated based on tolerability.
-
Efficacy Endpoints: The primary endpoint is often the change in HbA1c from baseline. Secondary endpoints may include changes in body weight, postprandial glucose levels, and insulin dose.
-
Safety Monitoring: Adverse events, particularly hypoglycemia and nausea, are closely monitored.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for a typical bioequivalence study.
Caption: Simplified signaling pathway of Amylin/Prthis compound.
References
- 1. Prthis compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prthis compound - Wikipedia [en.wikipedia.org]
- 3. Incretin Mimetics and Amylin Analogues | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Prthis compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. A co-formulation of supramolecularly stabilized insulin and prthis compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
